C13H20NaO3
Description
Contextualization of Pharmaceutical Salts
In pharmaceutical development, an active pharmaceutical ingredient (API) is often converted into a salt form to enhance its physicochemical and biopharmaceutical properties. pharmtech.comnih.gov This process, known as salification, involves a reaction between an acidic or basic drug molecule and a suitable counterion to form a neutral complex. pharmtech.combjcardio.co.uk The formation of a pharmaceutical salt can modify a range of properties without altering the fundamental chemical structure and pharmacological action of the parent drug. bjcardio.co.ukrjpdft.com Key properties that can be optimized through salt formation include aqueous solubility, dissolution rate, chemical stability, crystallinity, hygroscopicity, and melting point. pharmoutsourcing.comamericanpharmaceuticalreview.com Approximately half of all drug molecules are administered as salts, underscoring the significance of this strategy in drug formulation. pharmtech.comnih.gov The selection of an appropriate salt is a critical step in the drug development process, aiming to overcome suboptimal characteristics of the free acid or base form of the API. pharmtech.compharmoutsourcing.com
Rationale for Sodium Salt Formation
For weakly acidic drugs like ibuprofen (B1674241), forming a sodium salt is a common and effective strategy to improve performance. nih.govpharmoutsourcing.com The primary rationale for creating ibuprofen sodium is to significantly increase its aqueous solubility and dissolution rate compared to the free acid form. rjpdft.comwithpower.compatsnap.com Ibuprofen itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. google.com This low solubility can slow the rate of absorption into the bloodstream, delaying the onset of therapeutic effects. google.comnih.gov
By converting ibuprofen to its sodium salt, its solubility in water is greatly enhanced. withpower.comwikipedia.org This improved solubility allows the drug to dissolve more quickly in the gastrointestinal tract, leading to faster absorption and a more rapid onset of analgesic action. withpower.commedscape.comnih.gov The choice of sodium as the counterion is also practical; sodium is abundant in the body, considered safe, and the salt can be manufactured using inexpensive raw materials like sodium hydroxide (B78521) (NaOH). pharmoutsourcing.com The small molecular weight of the sodium ion also means it adds very little bulk to the final compound. pharmoutsourcing.com
Historical and Contemporary Significance in Research
Ibuprofen was first discovered in the 1960s by the research division of the Boots Group in the UK as a safer alternative to aspirin (B1665792). withpower.comwikipedia.orgshu.ac.uk It was derived from propionic acid and initially launched in 1969 for treating rheumatoid arthritis. wikipedia.orgnih.gov While highly effective, research continued to find ways to improve its performance, particularly the speed of pain relief. nih.gov This led to the development of ibuprofen sodium.
Contemporary research on ibuprofen sodium has focused on several key areas. A significant body of work has been dedicated to characterizing its pharmacokinetic profile, confirming that the sodium salt formulation is absorbed more rapidly than standard ibuprofen. nih.govmedscape.com This faster absorption has been linked to a quicker onset of pain relief in clinical studies. nih.gov Another important area of research is the solid-state chemistry of ibuprofen sodium, particularly its polymorphism. nih.govacs.org Studies have identified multiple crystalline forms (polymorphs) and hydrated states, which have different physical properties and can impact the stability and manufacturing of the final drug product. acs.orgresearchgate.netpharmtech.com Ongoing research also explores the use of ibuprofen sodium in novel drug delivery systems. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
527688-20-6 |
|---|---|
Molecular Formula |
C13H20NaO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
sodium;2-[4-(2-methylpropyl)phenyl]propanoate;dihydrate |
InChI |
InChI=1S/C13H18O2.Na.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);;1H2 |
InChI Key |
SAEVWWQLQNPPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.O.[Na] |
Other CAS No. |
527688-20-6 |
Related CAS |
15687-27-1 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis Pathways of Ibuprofen (B1674241) Sodium
The formation of ibuprofen sodium, the salt form of ibuprofen, is primarily achieved through straightforward acid-base chemistry. This conversion is critical for altering the physicochemical properties of the parent drug, notably its solubility.
The most common pathway to ibuprofen sodium involves the neutralization reaction of ibuprofen acid with a suitable sodium base. Ibuprofen, being a carboxylic acid, readily donates a proton to a base to form a salt and water. ausetute.com.au This reaction can be carried out using various sodium-containing bases, including sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃). ausetute.com.auresearchgate.net
Industrial processes have been developed that control for factors like particle size and hydration levels. One such method involves adding an aqueous solution of sodium hydroxide to a solution or slurry of ibuprofen in an organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), that can be distilled with water. google.comgoogle.com The reaction is typically performed at a controlled rate to prevent boiling, followed by distillation to remove water and some of the organic solvent, yielding the hydrated sodium salt of ibuprofen upon cooling. google.com Another patented process describes the treatment of ibuprofen with a salt of a long-chain carboxylic acid, such as sodium-2-ethylhexanoate, in the presence of an organic solvent like ethanol (B145695) or THF, to produce ibuprofen sodium dihydrate. google.com
The general reaction can be represented as: C₁₃H₁₈O₂ (Ibuprofen) + NaOH (Sodium Hydroxide) → C₁₃H₁₇NaO₂ (Ibuprofen Sodium) + H₂O (Water) ausetute.com.au
The thermodynamic parameters associated with ibuprofen provide insight into its stability and the energy changes during chemical transformations. Thermal decomposition studies of racemic ibuprofen crystals, while focused on degradation, reveal key energetic values for the molecule itself. Thermogravimetric analysis shows that ibuprofen is thermally stable up to approximately 152.6°C. scirp.orgresearchgate.net The decomposition process has been analyzed to determine thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), and Gibbs free energy of activation (ΔG). scirp.org The positive value of ΔG indicates that the thermal decomposition reaction is not spontaneous. scirp.org The near-equality of the activation energy and enthalpy of activation suggests that ibuprofen is in a condensed phase in the temperature range studied (152.6°C to 255°C). scirp.org
| Thermodynamic Parameter | Value | Significance |
|---|---|---|
| Activation Energy (Ea) | ~79.1 kJ/mol | Minimum energy required to initiate thermal decomposition. scirp.org |
| Enthalpy of Activation (ΔH) | ~75.2 kJ/mol | The change in enthalpy from reactants to the transition state. scirp.org |
| Entropy of Activation (ΔS) | ~39.6 J/K·mol | The change in entropy during the formation of the transition state. scirp.org |
| Gibbs Free Energy of Activation (ΔG) | ~56.3 kJ/mol | Indicates the non-spontaneous nature of the decomposition reaction. scirp.org |
Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the reaction between ibuprofen and sodium bicarbonate to yield ibuprofen sodium. researchgate.netconicet.gov.ar These studies provide a molecular-level understanding of the reaction mechanism, including the activation energy and the free energy of the chemical reaction. researchgate.netconicet.gov.ar Such calculations help in predicting the feasibility and energetics of the synthesis.
DFT calculations are also used to determine various chemical reactivity descriptors for the species involved in the reaction. These descriptors, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness, offer a deeper understanding of the reactivity and stability of ibuprofen sodium, which can inform its application in various fields. researchgate.netconicet.gov.ar The appearance of new bands in the calculated Infrared (IR) spectrum, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group, confirms the chemical interaction and formation of the new sodium salt entity. researchgate.net
| Reactivity Descriptor | Symbol | Description |
|---|---|---|
| Ionization Potential | I | The energy required to remove an electron from a molecule. researchgate.net |
| Electron Affinity | A | The energy released when an electron is added to a molecule. researchgate.net |
| Electronegativity | χ | The ability of an atom or molecule to attract electrons. researchgate.net |
| Chemical Potential | μ | The escaping tendency of an electron from a stable system. researchgate.net |
| Hardness | η | Resistance to change in electron configuration. researchgate.net |
| Softness | s | The reciprocal of hardness, indicating higher reactivity. researchgate.net |
| Electrophilicity | ω | A measure of the energy lowering of a system when it accepts electrons. researchgate.net |
Specific Reaction Kinetics and Thermodynamic Analysis
Stereoselective Synthesis Approaches for Ibuprofen Enantiomers
Ibuprofen possesses a chiral center at the α-carbon of the propanoic acid moiety, meaning it exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. scielo.br The (S)-enantiomer is responsible for almost all of the desired anti-inflammatory activity, being reported as 160 times more active than the (R)-enantiomer in vitro. scielo.brrasayanjournal.co.in Consequently, significant research has focused on methods to produce enantiomerically pure (S)-ibuprofen, which serves as the direct precursor for (S)-ibuprofen sodium. The primary approaches for obtaining optically active compounds are asymmetric synthesis and the resolution of racemic mixtures. scielo.br
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Several techniques have been successfully applied to resolve racemic ibuprofen.
Diastereomeric Salt Formation: This is a classical and widely used method. nih.govresearchgate.net It involves an acid-base reaction between racemic ibuprofen and a single, pure enantiomer of a chiral resolving agent. nih.gov This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization or filtration. nih.govresearchgate.net Novel tartaric acid derivatives have been developed as effective chiral resolving agents for ibuprofen. rasayanjournal.co.in After separation, the desired diastereomeric salt is treated with an acid to liberate the pure enantiomer of ibuprofen. nih.gov
Enzymatic or Kinetic Resolution: This technique utilizes enzymes, such as lipases, that react at different rates with the two enantiomers of a racemate. scielo.br For example, selective enzymatic esterification of racemic ibuprofen using immobilized lipase (B570770) from Rhizomucor miehei can produce high yields of ibuprofen ester with high enantiomeric excess. scielo.br
Chiral Chromatography: Chromatographic methods can separate enantiomers by using a chiral stationary phase (CSP) or a chiral selector added to the mobile phase. nih.govnih.gov Thin-layer chromatography (TLC) using silica (B1680970) gel plates impregnated with a chiral selector like L-arginine has been used to separate ibuprofen enantiomers by forming diastereomeric complexes. rasayanjournal.co.in Chiral High-Performance Liquid Chromatography (HPLC) is also a standard analytical method for determining the enantiomeric purity of ibuprofen. rasayanjournal.co.in
| Resolution Technique | Principle | Example Resolving Agent/System |
|---|---|---|
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. nih.govresearchgate.net | Optically pure tartaric acid derivatives. rasayanjournal.co.in |
| Enzymatic (Kinetic) Resolution | Enzyme reacts stereoselectively with one enantiomer. scielo.br | Immobilized lipase from Rhizomucor miehei. scielo.br |
| Chiral Chromatography | Differential interaction with a chiral stationary or mobile phase. nih.gov | L-arginine impregnated TLC plates; CHIRALPAK® AGP HPLC column. rasayanjournal.co.in |
| Enantiospecific Cocrystallization | Formation of a cocrystal with only one enantiomer. researchgate.net | Levetiracetam as a coformer for (S)-Ibuprofen. researchgate.net |
Design and Synthesis of Ibuprofen Sodium Derivatives
The design and synthesis of derivatives of ibuprofen are an active area of research, aimed at enhancing therapeutic properties or modifying its physicochemical characteristics. rsc.orgeurekaselect.com These strategies typically involve chemical modification of the carboxylic acid group of ibuprofen. rsc.orgeurekaselect.commdpi.com The resulting derivative can then, if it retains an acidic proton, be converted to its corresponding sodium salt.
A common synthetic strategy involves a multi-step process starting from ibuprofen:
Esterification: The carboxylic acid group of ibuprofen is first converted to an ester, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. rsc.org Microwave-assisted esterification has been shown to be a rapid method for this conversion. rsc.org
Hydrazide Formation: The resulting ibuprofen ester can then be reacted with hydrazine (B178648) monohydrate to form an ibuprofen hydrazide derivative. rsc.orgmdpi.com
Further Derivatization: The hydrazide can serve as a versatile intermediate for creating a variety of other derivatives, such as Schiff bases (by reaction with aldehydes or ketones) or oxadiazoles. rsc.orgmdpi.com
Another approach involves converting ibuprofen to its acid chloride, which is a highly reactive intermediate. impactfactor.org This ibuprofen acid chloride can then be reacted with various nucleophiles, such as amines, to form amide derivatives. impactfactor.org For instance, it has been conjugated with a 2-phenyl amino pyrimidine (B1678525) derivative to create a novel compound with potential antiproliferative effects. impactfactor.org These synthetic modifications aim to create new chemical entities with potentially improved biological activity profiles. eurekaselect.com
| Derivative Type | Synthetic Strategy | Intermediate Compound |
|---|---|---|
| Esters | Esterification of ibuprofen's carboxylic acid with an alcohol. rsc.org | Ibuprofen |
| Hydrazides | Reaction of an ibuprofen ester with hydrazine monohydrate. rsc.orgmdpi.com | Ibuprofen ester |
| Amides | Reaction of ibuprofen acid chloride with an amine. impactfactor.org | Ibuprofen acid chloride |
| Schiff Bases | Condensation of an ibuprofen hydrazide with an aldehyde or ketone. rsc.orgmdpi.com | Ibuprofen hydrazide |
| Oxadiazoles | Reaction of ibuprofen hydrazide with reagents like phosphorus oxychloride. mdpi.com | Ibuprofen hydrazide |
Prodrug Strategies and Their Chemical Rationale
The development of prodrugs for ibuprofen is a prominent strategy primarily aimed at temporarily masking the drug's free carboxylic acid group. mdpi.comunife.it The chemical rationale for this approach is twofold: to mitigate the gastric irritation associated with the direct contact of the acidic group with the stomach lining and to improve the drug's solubility and dissolution profile. mdpi.comunife.itrsc.org Esterification of the carboxyl group is the most common method for creating ibuprofen prodrugs, as the resulting ester linkage can be readily cleaved in the body by endogenous esterase enzymes to release the active ibuprofen. mdpi.comgoogle.com
A variety of molecules, known as "promoieties," have been covalently attached to ibuprofen to create these ester prodrugs. These include:
Polyols: To enhance hydrophilicity, ibuprofen has been enzymatically esterified with polyalcohols like erythritol (B158007) and glycerol. mdpi.comunife.it
Polymers: Conjugation of ibuprofen to polymers like hydroxyethylcellulose (HEC) or sodium alginate (using an N-protected serine spacer) results in polymeric prodrugs. rsc.orgnih.gov These conjugates can alter the release profile of the drug, with studies showing minimal release in acidic conditions (pH 1.2) and significant release at pH 7.2, which is beneficial for reducing stomach exposure. rsc.org
Carbohydrates: A notable synthesis involves using the sodium salt of ibuprofen as a starting material. In a modified Koenig-Knorr reaction, ibuprofen sodium is reacted with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide to form a glucopyranoside prodrug. This derivative demonstrated a significant improvement in anti-inflammatory activity with reduced ulcerogenic potential compared to the parent drug.
Further innovation in prodrug design includes the synthesis of mutual prodrugs, where ibuprofen is linked to another pharmacologically active agent, such as sulfa drugs, to create a single chemical entity with dual therapeutic action. jocpr.com Another approach involves creating ester prodrugs with a carbonate structure on the side chain, which improves fat solubility and makes them suitable for fat emulsion injection preparations. google.com
| Prodrug Type | Promoiety | Synthetic Approach | Chemical Rationale / Intended Benefit | Reference |
|---|---|---|---|---|
| Ester Prodrug | Erythritol / Glycerol | Enzymatic esterification of ibuprofen with the polyol. | Enhance hydrophilicity and mask the carboxylic acid group. | mdpi.comunife.it |
| Polymeric Prodrug | Hydroxyethylcellulose (HEC) | One-pot conjugation of ibuprofen to HEC. | Reduce gastric irritation by minimizing drug release in acidic pH. | rsc.orgrsc.org |
| Polymeric Prodrug | Sodium Alginate (with Serine spacer) | Synthesis involving an N-protected serine spacer due to chemical incompatibility of drug and polymer. | Control the rate, duration, and site of drug release. | nih.gov |
| Glycoside Prodrug | β-D-glucopyranose | Reaction of ibuprofen sodium salt with an acetylated glucose bromide derivative, followed by deacetylation. | Improve water solubility, bioavailability, and reduce GI toxicity. | |
| Mutual Prodrug | Sulfa Drugs | Coupling of ibuprofen acyl chloride with various sulfa drugs to form an amide linkage. | Combine anti-inflammatory and antimicrobial activities; reduce GI side effects. | jocpr.com |
Novel Chemical Entities and Complexation Chemistry
Ibuprofen sodium serves as a valuable precursor for creating novel chemical entities and coordination complexes, primarily through interactions involving its carboxylate group. This area of research focuses on modifying the drug's properties by non-covalent or ionic interactions, as well as forming new coordination compounds.
Metal Complexes The sodium ion in ibuprofen sodium can be readily exchanged to form complexes with other metal ions. A well-documented example is the synthesis of copper(II) ibuprofenate, a chemical complex prepared by the reaction of aqueous solutions of ibuprofen sodium and copper(II) sulfate. wikipedia.org Similarly, zinc(II) complexes of ibuprofen have been synthesized by reacting ibuprofen sodium salt with a zinc source like zinc chloride. unifi.it These metal-drug complexes are investigated for their potential to offer enhanced activity and different side-effect profiles compared to the original drug. wikipedia.org
Inclusion Complexes with Cyclodextrins To overcome the solubility challenges of ibuprofen, particularly in acidic environments, inclusion complexes with cyclodextrins (CDs) have been extensively studied. google.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar isobutylphenyl group of the ibuprofen molecule can be encapsulated within this cavity, forming a host-guest complex. mdpi.com This complexation effectively increases the aqueous solubility and dissolution rate of ibuprofen. nih.gov Studies have shown that ibuprofen forms stable 1:1 molar ratio complexes with various β-cyclodextrin derivatives. mdpi.com The stability of these complexes can be quantified by a stability constant (K).
Complexation with Polymers and Other Molecules Ibuprofen sodium can form novel entities through electrostatic interactions with polymers. For instance, it interacts with cationic diethylaminoethyl dextran (B179266) (Ddex), leading to formulations with improved powder flowability and controlled-release characteristics. Complexation has also been observed between the carboxyl group of ibuprofen and the amine groups of chitosan (B1678972). researchgate.net Furthermore, in-vitro studies have demonstrated that ibuprofen sodium can form a 1:1 complex with sodium chloride, with the stability of the complex being pH-dependent. irjpms.com
| Complex Type | Complexing Agent | Nature of Interaction | Resulting Property / Rationale | Reference |
|---|---|---|---|---|
| Metal Complex | Copper(II) | Ionic coordination (synthesis from Ibuprofen Sodium and Copper Sulfate). | Forms a new chemical entity (Copper ibuprofenate) with potentially enhanced activity. | wikipedia.org |
| Metal Complex | Zinc(II) | Ionic coordination (synthesis from Ibuprofen Sodium and Zinc Chloride). | Forms a discrete [Zn(Ibu)₂(H₂O)₂] complex. | unifi.it |
| Inclusion Complex | Cyclodextrins (β-CD, HP-β-CD) | Host-guest interaction; hydrophobic moiety of ibuprofen enters the CD cavity. | Increases water solubility and dissolution rate. | nih.govmdpi.com |
| Polymer Complex | Cationic Dextran (Ddex) | Electrostatic interaction and hydrogen bonding between ibuprofen sodium and the polymer. | Improves flowability and provides controlled drug release. | |
| Polymer Complex | Chitosan | Interaction between the carboxyl group of ibuprofen and the amino groups of chitosan. | Formation of a complex for drug delivery systems. | researchgate.net |
| Ionic Complex | Sodium Chloride | In vitro complexation, likely ionic in nature. | Forms a 1:1 complex with pH-dependent stability. | irjpms.com |
Solid State Chemistry and Material Science Investigations
Polymorphism and Amorphism of Ibuprofen (B1674241) Sodium
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Amorphism, on the other hand, describes a state lacking the long-range order characteristic of a crystal. Both are crucial aspects of ibuprofen sodium's solid-state chemistry.
Racemic ibuprofen sodium is known to exhibit complex polymorphic behavior. It can exist as a racemic conglomerate, termed the γ-form, and also as two polymorphic racemic compounds, the α and β forms. nih.gov The γ-form is a racemic conglomerate where the R- and S-enantiomers crystallize in separate particles. acs.org In contrast, the α and β forms are metastable racemic compounds in which both enantiomers crystallize together within the same crystal lattice. acs.org
These forms are interconvertible under certain conditions. For instance, the α and β forms are described as being "enantiotropically related," with a transition temperature between 75°C and 113°C. nih.gov However, they are also considered metastable monotropes of the more stable γ-form. nih.gov The unprocessed form of ibuprofen sodium typically presents as the γ polymorph, identifiable by a characteristic peak at approximately 2θ = 11° in its powder X-ray diffraction (PXRD) pattern. acs.org The crystal structures of both racemic (RS)-sodium ibuprofen dihydrate and enantiomeric (S)-sodium ibuprofen dihydrate have been determined, crystallizing in the P and P1 space groups, respectively. researchgate.net
Table 1: Polymorphic Forms of Racemic Ibuprofen Sodium
| Form | Classification | Description |
|---|---|---|
| γ-form | Racemic Conglomerate | R- and S-enantiomers crystallize in separate particles. acs.org |
| α-form | Racemic Compound | Metastable form where R- and S-enantiomers crystallize together. nih.govacs.org |
| β-form | Racemic Compound | Metastable form where R- and S-enantiomers crystallize together. nih.govacs.org |
To enhance the solubility of poorly water-soluble drugs like ibuprofen, amorphous solid dispersions (ASDs) are a promising strategy. nih.govresearchgate.net In an ASD, the drug is dispersed in an amorphous state within a polymer matrix, which can prevent crystallization and improve dissolution rates. mdpi.com The formation of amorphous ibuprofen sodium can be achieved through various methods, including supercritical antisolvent (SAS) precipitation, which can yield amorphous spherical particles. acs.org
Solvent-based techniques such as spray-drying, electrospinning, and rotary evaporation are also effective in producing ASDs of ibuprofen with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP-HP55). nih.govresearchgate.net The choice of polymer and the preparation method significantly influence the homogeneity and stability of the resulting ASD. nih.govpharmaexcipients.com For instance, studies have shown that HPMCAS is a superior co-former for ibuprofen ASDs compared to HPMCP-HP55 due to its higher glass transition temperature (Tg) and greater potential for hydrogen bonding. nih.gov The formation of an amorphous structure is often confirmed by the absence of characteristic crystalline peaks in techniques like wide-angle X-ray scattering (WAXS) and the observation of a single Tg in modulated differential scanning calorimetry (mDSC). nih.gov
Ibuprofen sodium commonly exists as a dihydrate ((R,S)-(±)-sodium 2-(4-isobutyl-phenyl) propionate (B1217596) dihydrate). pharmtech.com The presence of water molecules in the crystal structure defines it as a hydrate, a form of pseudopolymorphism. unirioja.es The dihydrate form can be dehydrated, and this process is reversible. unicam.it The dehydration of ibuprofen sodium dihydrate (SID) to its anhydrous form (SIA) has been studied using thermogravimetric analysis. unicam.it
The dehydration process occurs in a single step with a relatively low activation energy, indicating that water is easily removed from the crystal lattice. unicam.it The mechanism of dehydration is reported to follow a three-dimensional diffusion model (Jander equation). unicam.itresearchgate.net Conversely, the anhydrous form readily rehydrates when exposed to humidity. unirioja.es The hydration process is governed by two-dimensional diffusion and has a very low associated energy, suggesting it is a facile process. unicam.itresearchgate.net The thermodynamic driving force for hydration is greater than that for dehydration, which explains why the hydrated form is more stable than the anhydrous one. unicam.it
Amorphous Solid Dispersions and Their Formation
Crystallization and Nucleation Phenomena
The processes of crystallization and nucleation are fundamental to controlling the solid-state form of ibuprofen sodium. Understanding the kinetics of these processes is essential for manufacturing a consistent and stable product.
The crystallization of ibuprofen can be initiated from a supersaturated solution, often created by the protonation of ibuprofen sodium salt. uni-konstanz.de The process involves the formation of initial small aggregates or nuclei, which then grow into larger crystals. The induction time, which is the time required for the appearance of a crystalline phase, and the crystal growth rate are key kinetic parameters. acs.org
The nucleation of ibuprofen involves both the protonation of the molecule and their subsequent hydrophobic assembly, with the reorganization of water molecules playing a critical role. uni-konstanz.de The growth of crystals from a racemic water-acetone solution of sodium ibuprofen dihydrate, followed by vacuum-drying, can produce a mixture of α-form racemic compounds and γ-form racemic conglomerates. acs.org The rate of crystal growth is influenced by the degree of supersaturation in the solution. acs.org
The crystallization kinetics of racemic ibuprofen sodium dihydrate can be significantly influenced by the presence of small amounts of homochiral additives, such as (S)-(+)-ibuprofen or (S)-(−)-sodium ibuprofen dihydrate. acs.orgresearchgate.net The addition of these configurationally similar molecules can alter the nucleation and growth processes. acs.org
Research has shown that the presence of homochiral additives generally leads to a decrease in the induction time for crystallization. acs.org It also affects other kinetic parameters, including the interfacial energy, the Gibbs energetic barrier for crystallization, and the critical size of stable nuclei. acs.org Specifically, the addition of homochiral additives has been observed to decrease the induction period and accelerate the crystal growth rate. acs.org This effect is attributed to the additive molecules interacting with the crystallizing species, potentially providing a template or altering the solution structure to favor nucleation. acs.orgmdpi.com
Table 2: Effect of Homochiral Additives on Ibuprofen Sodium Crystallization
| Additive | Induction Period (min) | Crystal Growth Rate (µm/min) |
|---|---|---|
| None (Racemic solution) | 120 | 0.85 |
| (S)-(+)-Ibuprofen | 90 | 1.10 |
| (S)-(−)-Sodium ibuprofen | 75 | 1.30 |
Data sourced from a study on the crystallization kinetics of racemic (R,S)-sodium ibuprofen dihydrate. acs.org
Interfacial and Surface Chemistry
Water-Ibuprofen Sodium Interactions at Interfaces
The interaction between water and ibuprofen sodium at interfaces is a critical aspect of its behavior, particularly during nucleation. At an air-water interface, ibuprofen sodium self-assembles into a negatively charged monolayer, which in turn aligns water molecules. uni-konstanz.de This interfacial arrangement is significantly altered by changes in pH. uni-konstanz.denih.gov
When the pH is lowered, the protonated, neutral form of ibuprofen becomes more hydrophobic and readily assembles at the interface, displacing the charged sodium salt. uni-konstanz.de This process is accompanied by substantial changes in the structure of the interfacial water molecules, a phenomenon that has been probed using surface-specific vibrational spectroscopy and MD simulations. uni-konstanz.denih.gov The restructuring of the hydrogen-bonding network of water continues even after the interface is saturated with protonated ibuprofen, which is linked to the formation of larger ibuprofen aggregates. uni-konstanz.denih.govuni-konstanz.de This suggests that water rearrangement plays a crucial role in the later stages of prenucleation. uni-konstanz.denih.gov
Studies using techniques like Langmuir film balance have shown that ibuprofen sodium can be adsorbed at the air-buffer interface, with higher surface pressure achieved at high ionic strength, indicating better adsorption. mdpi.com This surface activity is influenced by factors like the amphipathic structure and net charge of the molecule. mdpi.com
Solvatochromic Behavior and Solute–Solvent Interactions
The solvatochromic behavior of ibuprofen sodium, which is the change in its absorption spectrum with solvent polarity, provides insights into solute-solvent interactions. While detailed studies specifically on ibuprofen sodium are limited, research on related systems offers valuable information. For instance, the π-π* electronic transitions of the benzene (B151609) ring in similar nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to be largely independent of solvent polarity. csic.es
However, changes in solvent polarity can induce solvatochromic shifts due to alterations in charge transfer between charged ligands. csic.es Studies on ibuprofen have shown that its absorption spectra are not significantly affected by solvatochromism in the 215–230 nm region. csic.es In contrast, research on other compounds has demonstrated that a bathochromic shift (a shift to longer wavelengths) can occur when moving from less polar to more polar solvents, indicating strong solute-solvent interactions and intramolecular charge transfer. researchgate.net
The change in dipole moment upon excitation, which can be estimated using the solvatochromic shift method, is another important photophysical property. Preliminary studies on naproxen (B1676952) sodium have estimated this change to be in the range of 1.55-2.16 D. westmont.edu Such investigations help in understanding the electronic redistribution in the molecule upon absorbing light and how it interacts with its solvent environment.
Solid-State Dynamics and Molecular Mobility
Internal Rotations and Interconformational Jumps
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for characterizing the internal motions of ibuprofen sodium. acs.orgnih.gov These studies have identified various internal rotations and interconformational jumps and have categorized them into different frequency regimes: slow (<10³ Hz), intermediate (10³–10⁶ Hz), and fast (>10⁶ Hz). acs.orgnih.gov
For ibuprofen sodium, the rotations of the three methyl groups and the isobutyl group occur in the fast motional regime. acs.orgnih.gov The π-flip of the phenyl ring, a 180° rotation, falls into the intermediate motional regime. acs.orgnih.gov The dynamic properties of ibuprofen sodium are notably different from its acidic form, despite their very similar chemical structures. acs.org At room temperature, the phenyl and isobutyl groups of ibuprofen sodium exhibit faster mobility compared to ibuprofen acid. researchgate.net
Cryogenic magic angle spinning NMR experiments have provided further details by studying these motions at very low temperatures. acs.org For instance, the 180° flips of the aromatic ring in ibuprofen sodium dihydrate enter the intermediate exchange regime around 260 K and slow exchange below this temperature. acs.org Below 195 K, the frequency of the π-flip is less than 100-200 Hz. acs.org
Table 2: Motional Regimes of Ibuprofen Sodium Fragments Data sourced from solid-state NMR studies. acs.orgnih.gov
| Molecular Fragment | Type of Motion | Frequency Regime |
|---|---|---|
| Methyl Groups | Rotation | Fast (>10⁶ Hz) |
| Isobutyl Group | Rotation | Fast (>10⁶ Hz) |
| Phenyl Ring | π-flip | Intermediate (10³–10⁶ Hz) |
Glassy Dynamics and Translational-Rotational Coupling
The glassy dynamics of ibuprofen sodium have been investigated using techniques like broadband dielectric spectroscopy (BDS). acs.org This research explores the structural and ionic conductivity relaxations in the glassy and supercooled liquid states. acs.org
In ibuprofen sodium, a secondary β-conductivity relaxation is observed alongside the primary α-conductivity relaxation. nih.gov A key finding is that the α-conductivity relaxation is decoupled from the structural α-relaxation, with the structural glass transition temperature being 29 K lower than the conductivity counterpart. acs.orgnih.gov
The coupling model has been used to show a connection between the β-conductivity relaxation and the α-conductivity relaxation, which is analogous to the relationship between the Johari-Goldstein β-relaxation and the structural α-relaxation. acs.orgnih.gov Furthermore, a dipolar β-relaxation was found to have relaxation times very similar to the β-conductivity relaxation in the glassy state, indicating that translational-rotational coupling is also valid at the level of secondary relaxations. acs.orgnih.gov These findings provide a deeper understanding of the dynamics of ionic conductivity in this pharmaceutical salt. acs.org
Influence of Salt Form on Dynamic Properties
The conversion of an active pharmaceutical ingredient (API) into a salt form is a common strategy to modify its physicochemical properties. In the case of ibuprofen, the sodium salt form (ibuprofen sodium) exhibits distinct dynamic properties compared to its acidic counterpart. These differences are primarily observed in the molecular mobility of various fragments of the molecule and its thermal behavior, which have been investigated through techniques such as solid-state Nuclear Magnetic Resonance (NMR) and thermal analysis.
Solid-state NMR studies have been instrumental in revealing the differences in molecular dynamics between ibuprofen and ibuprofen sodium. At room temperature, the phenyl and isobutyl groups of ibuprofen sodium show greater mobility. researchgate.net This increased mobility is reflected in the solid-state NMR spectra, where the signals for the sodium salt are narrower compared to those for the acidic form of ibuprofen. researchgate.net This observation suggests a higher degree of molecular motion in the crystalline lattice of the sodium salt. researchgate.net
Detailed investigations using a variety of low- and high-resolution NMR experiments have characterized the internal rotations and interconformational jumps of the ibuprofen sodium salt in the solid state. nih.govacs.org These studies have identified and quantified the motions of different molecular fragments, assigning them to specific frequency regimes. The rotations of the three methyl groups and the isobutyl group are categorized as fast-regime motions, while the π-flip of the phenyl ring is considered an intermediate-regime motion. nih.govacs.org A comparison of these dynamic properties with those of acidic ibuprofen reveals noticeable differences, despite their very similar chemical structures. nih.govacs.org
The hydration state of ibuprofen sodium also significantly influences its dynamic properties. Ibuprofen sodium is commonly available as a dihydrate, which can transition to an anhydrous form. acs.orgpharmtech.com This transition between the hydrated racemic compound and the anhydrous conglomerate is reversible under various experimental conditions, including changes in temperature and humidity. acs.org Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been used to study these transitions. For instance, DSC measurements of ibuprofen sodium dihydrate show an endothermic peak corresponding to dehydration, followed by melting at a higher temperature. acs.orgunirioja.es The specific temperatures of these events can be influenced by the heating rate. unirioja.es The hydrate-anhydrate transition can affect the stability and physical properties of the drug substance. acs.org
Furthermore, the formation of salt cocrystals, for example with sugars like fructose (B13574), can alter the dynamic and physical properties of ibuprofen sodium. acs.org These cocrystals can exhibit different thermal behaviors and hydration tendencies compared to ibuprofen sodium dihydrate. acs.org For instance, an ibuprofen sodium-fructose cocrystal was found to be an anhydrate and showed a different melting point compared to the dihydrate form. acs.org Solid-state NMR analysis of such cocrystals has revealed details about the molecular-level interactions and their correlation with the observed physical properties. acs.org
The dynamic behavior of ibuprofen sodium is also distinct from its acidic form when confined in porous materials. While bulk ibuprofen is crystalline, its confinement in mesoporous materials can lead to a glassy-like or liquid-like state with high mobility. mdpi.com The presence of water further influences this mobility. mdpi.com In contrast, studies on ibuprofen sodium in supramolecular gels have shown that its diffusion behavior is altered compared to being in a bulk solution. rsc.org
Research Findings on the Dynamic Properties of Ibuprofen Sodium
Click on the headers to sort the data.
| Technique | Observation | Implication on Dynamic Properties | Reference |
|---|---|---|---|
| Solid-State NMR | Narrower signal lines for sodium salt compared to acidic form. | Higher molecular mobility of phenyl and isobutyl groups in ibuprofen sodium at room temperature. | researchgate.net |
| Solid-State NMR | Characterization of internal rotations and interconformational jumps. | Methyl and isobutyl group rotations are fast; phenyl ring π-flip is in the intermediate motional regime. | nih.govacs.org |
| DSC/TGA | Endothermic peak for dehydration followed by melting for ibuprofen sodium dihydrate. | Demonstrates the hydrate-anhydrate transition and melting behavior. | acs.orgunirioja.es |
| DSC/TGA | Ibuprofen sodium-fructose cocrystal shows a single melting point without prior dehydration. | Formation of an anhydrous cocrystal with altered thermal properties. | acs.org |
| X-ray Diffraction, SSNMR, DSC | Reversible solid-solid transition between hydrated racemic compound and anhydrous conglomerate. | The hydration/dehydration process is a reversible dynamic equilibrium. | acs.org |
| Neutron Spectroscopy | Altered diffusion behavior in a supramolecular gel compared to bulk solution. | Slightly increased diffusion coefficient and reduced residence time in the gel phase. | rsc.org |
Click on the headers to sort the data.
| Material | Technique | Event | Temperature (°C) | Reference |
|---|---|---|---|---|
| Ibuprofen Sodium Dihydrate | DSC | Dehydration | ~85.6 | acs.org |
| Ibuprofen Sodium Dihydrate | DSC | Melting | ~200.8 | acs.org |
| Ibuprofen Sodium Dihydrate | TGA | Dehydration (mass loss) | 30 - 75 | acs.org |
| Ibuprofen Sodium-Fructose Cocrystal | DSC | Melting | 153.4 | acs.org |
| Ibuprofen Sodium-Ribose Monohydrate | DSC | Dehydration | 68.9 | acs.org |
| Ibuprofen Sodium-Ribose Monohydrate | DSC | Melting | 136.9 | acs.org |
Advanced Analytical and Spectroscopic Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular vibrations of ibuprofen (B1674241) sodium. These techniques are instrumental in structural elucidation and quantitative analysis.
FTIR spectroscopy is a fundamental technique for identifying functional groups and investigating molecular structure. For ibuprofen sodium, the FTIR spectrum shows characteristic bands that differentiate it from the acidic form of ibuprofen. A key feature is the shift of the carbonyl (C=O) stretching band. In ibuprofen acid, this band appears around 1721 cm⁻¹. In ibuprofen sodium, this shifts to a lower wavenumber, typically in the region of 1580-1525 cm⁻¹, due to the formation of the carboxylate anion. nih.govresearchgate.net Specifically, the antisymmetric and symmetric stretching vibrations of the COO⁻ group are observed. unesp.br
Quantitative analysis of ibuprofen in pharmaceutical formulations can be achieved using FTIR by measuring the area of specific infrared bands. japer.in For instance, the carbonyl group band is often utilized for this purpose. pensoft.net Attenuated Total Reflection (ATR)-FTIR imaging is a particularly useful variant of this technique, allowing for the real-time monitoring of changes in the chemical state of ibuprofen, such as the conversion from the sodium salt to the crystalline acid form during dissolution processes. nih.govnih.gov
Table 1: Key FTIR Spectral Bands for Ibuprofen Sodium
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| Carboxylate (COO⁻) | 1587 | Asymmetric Stretch | unesp.br |
| Carboxylate (COO⁻) | 1405 | Symmetric Stretch | unesp.br |
| C=O (in basic formulation) | 1580-1525 | Stretch | nih.govnih.gov |
| C-H (in aromatic ring) | ~850 | γ(CH) vibration | nih.gov |
| O-H (of water in dihydrate) | 3340, 3280, 3030 | Stretch | nih.gov |
| HOH (of water in dihydrate) | ~1580 | Deformation | nih.gov |
This table is based on data from multiple sources and represents typical values. Actual peak positions may vary slightly depending on the specific sample and experimental conditions.
Raman spectroscopy provides complementary information to FTIR and is particularly well-suited for both solid-state and in-solution analysis due to the low interference from water. helsinki.fi In the solid state, confocal Raman spectroscopy can be used to determine the physical state of ibuprofen within a matrix and to map the distribution of the drug. nih.gov This is valuable for assessing the homogeneity and stability of pharmaceutical formulations. nih.gov
The Raman spectrum of ibuprofen sodium is characterized by several distinct bands. A strong band around 1612 cm⁻¹ is assigned to the 8a normal mode. mdpi.com Other significant bands appear in the 1300–1400 cm⁻¹ region (at approximately 1390 and 1360 cm⁻¹) and a weaker band at about 887 cm⁻¹. mdpi.com Differences in the Raman spectra can be used to distinguish between the ionized form of ibuprofen and its crystalline acid form. researchgate.net
Table 2: Characteristic Raman Bands for Ibuprofen Sodium
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1612 | 8a normal mode | mdpi.com |
| 1390 | - | mdpi.com |
| 1360 | - | mdpi.com |
| ~887 | - | mdpi.com |
| ~834 | Complex vibration with predominant CH bond out of plane bending of aromatic ring (in ionized form) | researchgate.net |
This table presents characteristic peaks as reported in the literature. The assignments for some bands are not explicitly detailed in the provided sources.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for providing detailed atomic-level information about chemical structure, dynamics, and intermolecular interactions. Both solid-state and liquid-state NMR are employed in the characterization of ibuprofen sodium.
Solid-state NMR (ssNMR) is a crucial tool for characterizing the solid forms of pharmaceuticals, including identifying different crystalline structures (polymorphs). europeanpharmaceuticalreview.com For ibuprofen sodium, ssNMR can distinguish between its various forms, such as the dihydrate and anhydrous states. researchgate.net The ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum of ibuprofen sodium shows sharp lines indicative of a crystalline sample. beilstein-journals.org These spectra can be used to identify small differences between various formulations. benthamdirect.comresearchgate.net
Dynamic studies using ssNMR have revealed various internal rotations and interconformational jumps in the solid state of the sodium salt of ibuprofen. nih.gov The mobility of the phenyl and isobutyl groups is faster in the sodium salt compared to the acidic form at room temperature. researchgate.net The motions characterized include the rotations of the methyl groups and the isobutyl group (fast regime), and the π-flip of the phenyl ring (intermediate motional regime). nih.gov
Table 3: Selected ¹³C Solid-State NMR Chemical Shifts for Ibuprofen Sodium
| Carbon | Chemical Shift (ppm) | Reference |
| C12 and C13 (isochronous) | ~23 | beilstein-journals.org |
| a, b, i, o (shifted relative to Na-IBU in HTlc-IBU) | Varies | unipi.it |
Note: Specific chemical shift assignments can vary based on the specific polymorph and experimental conditions. This table provides an example of reported values.
Liquid-state NMR is fundamental for confirming the chemical structure of ibuprofen sodium in solution and for studying its interactions with other molecules. ¹H and ¹³C NMR are used to confirm the presence of ion-pairing. nih.gov In solution, the NMR signals of ibuprofen can shift depending on its chemical environment, for instance, when it is part of a dense liquid phase during nucleation. d-nb.infonih.gov Two-dimensional NMR techniques, such as ¹H-¹H NOESY, can provide information on intermolecular distances, which is useful for understanding phenomena like the formation of liquid intermediates prior to crystallization. nih.gov
Solid-State NMR for Polymorphic Identification and Dynamic Studies
X-ray Diffraction (XRD) Techniques
X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. Powder X-ray diffraction (PXRD) is routinely used to identify the polymorphic form of ibuprofen sodium and to detect any crystalline impurities. news-medical.netazom.comazooptics.com The diffraction pattern, which is a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. jinr.ru
For example, PXRD can be used to monitor the transition between the hydrated racemic compound and the anhydrous conglomerate of sodium ibuprofen. researchgate.net Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. acs.orgacs.orgfigshare.com Studies on a salt cocrystal of ibuprofen sodium with fructose (B13574), for instance, used SC-XRD to reveal a two-dimensional sheet-like structure. acs.orgacs.orgfigshare.com
Table 4: Example of Powder X-ray Diffraction Peaks for an Ibuprofen Form
| 2θ (degrees) | Miller Indices (hkl) | Reference |
| 10.57 | - | researchgate.net |
| 16.9 | - | researchgate.net |
| 17.65 | - | researchgate.net |
This table shows example diffraction peaks for a polymorphic form of ibuprofen as reported in the literature. The specific peaks for ibuprofen sodium will vary depending on its crystalline form (e.g., dihydrate, anhydrate).
Single Crystal X-ray Diffraction for Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For ibuprofen sodium, this analysis has been instrumental in understanding its solid-state structure, particularly in its hydrated forms.
Studies have determined the crystal structures of both racemic sodium (RS)-2-(4-isobutylphenyl)propanoate dihydrate and enantiomeric sodium (S)-2-(4-isobutylphenyl)propanoate dihydrate. nih.gov Both forms crystallize in the triclinic system, with the racemic form in the P-1 space group and the enantiomeric form in the P1 space group. nih.gov The unit cell parameters for these two structures are notably similar. nih.gov A significant finding from SC-XRD is the elucidation of the coordination environment of the constituent ions and their hydrogen-bonding interactions. nih.gov The structural similarity between the heterochiral (racemic) and homochiral (enantiomeric) forms is attributed to the dominant interactions between the oxygen atoms and the sodium cations. nih.gov
In a study of a salt cocrystal of ibuprofen sodium with fructose (IbuNa-Fru), SC-XRD revealed a monoclinic crystal system with a P2_1 space group. acs.org The analysis showed that the asymmetric unit contains ibuprofen carboxylate, pyranose-type fructose, and a sodium cation in a 1:1:1 ratio, with no water molecules present. acs.org This technique has also been used to confirm the dimer structure of ibuprofen in its crystalline state. scirp.org
Interactive Table: Crystallographic Data for Ibuprofen Sodium Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Racemic Ibuprofen Sodium Dihydrate | Triclinic | P-1 | Similar lattice parameters and cell volume to the enantiomeric form. | nih.gov |
| Enantiomeric Ibuprofen Sodium Dihydrate | Triclinic | P1 | Similar coordination environments to the racemic form, with slight differences in hydrogen bonding. | nih.govcrystallography.net |
| Ibuprofen Sodium-Fructose Cocrystal | Monoclinic | P2_1 | 1:1:1 ratio of ibuprofen carboxylate, fructose, and sodium cation; forms a two-dimensional sheet-like structure. | acs.orgfigshare.com |
Powder X-ray Diffraction for Polymorphic Screening and Phase Transitions
Powder X-ray diffraction (PXRD) is a fundamental tool for identifying crystalline phases and investigating polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. For ibuprofen sodium, PXRD is essential for characterizing its various solid-state forms and monitoring transitions between them.
Ibuprofen sodium is known to exist in different polymorphic and hydrated states. Racemic sodium ibuprofen can form a racemic conglomerate (γ-form) and at least two less stable polymorphic racemic compounds (α and β forms). nih.gov PXRD is used to differentiate these forms. nih.govthermofisher.com
Variable temperature PXRD (VT-PXRD) studies have been particularly insightful. For ibuprofen sodium dihydrate, a change in the diffraction pattern is observed around 60 °C, indicating dehydration. acs.org The diffraction peaks eventually disappear at higher temperatures (around 210 °C) upon melting. acs.org This technique allows for the real-time monitoring of phase transitions as a function of temperature. acs.org Furthermore, PXRD has been used to study the solid-solid transition between the hydrated racemic compound and the anhydrous conglomerate of ibuprofen sodium salt, demonstrating the reversibility of this transition. acs.orgresearchgate.net The technique is also sensitive enough to detect changes in crystallinity and the formation of new solid forms, for instance, when processed with other substances or under different environmental conditions. researchgate.netresearchgate.net
Thermal Analysis Methods
Thermal analysis techniques are critical for determining the thermal stability, phase transitions, and degradation behavior of pharmaceutical compounds like ibuprofen sodium.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpy Studies
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to study thermal events such as melting, crystallization, and solid-solid phase transitions.
For ibuprofen sodium dihydrate, DSC thermograms show distinct thermal events. An endothermic peak is typically observed around 100-104°C, which corresponds to the loss of the two molecules of crystal water. google.com This dehydration event is followed by the melting of the anhydrous sodium ibuprofen at a higher temperature, generally observed around 197-200°C. google.compharmtech.com The enthalpy of fusion (ΔH_f) for this melting event has been reported to be approximately 81 J/g. google.com
DSC is also a valuable tool for studying polymorphism and the influence of other substances on the thermal behavior of ibuprofen sodium. For example, the presence of even a small amount of potassium can shift the melting point of sodium ibuprofen. google.com Similarly, the addition of glycine (B1666218) has a strong impact on the thermogram, causing the sharp melting peak to be replaced by a broad melting region at a lower temperature. google.com The technique can also be used to investigate the transition between a hydrated racemic compound and an anhydrous conglomerate. acs.orgpharmtech.com Studies have shown that the enthalpies of dehydration for (R, S)-(±)-sodium ibuprofen dihydrate can range from 6.6 to 12.2 kcal/mol of water loss. pharmtech.com
Interactive Table: Thermal Transition Data for Ibuprofen Sodium from DSC
| Sample | Thermal Event | Peak Temperature (°C) | Enthalpy (J/g or kcal/mol) | Reference |
| Ibuprofen Sodium Dihydrate | Dehydration (Loss of 2 H₂O) | 104 | - | google.com |
| Ibuprofen Sodium Dihydrate | Melting | 197.75 | 81 J/g | google.com |
| Ibuprofen Sodium Dihydrate | Dehydration | ~100 | 6.6–12.2 kcal/mol | pharmtech.com |
| Ibuprofen Sodium Dihydrate | Melting | ~200 | - | pharmtech.com |
| Ibuprofen Sodium with Glycine | Dehydration | 91.6 | - | google.com |
| Ibuprofen Sodium with Glycine | Melting | ~175 (broad peak) | - | google.com |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of materials.
TGA studies of ibuprofen sodium dihydrate confirm the findings from DSC. A weight loss corresponding to the two water molecules (approximately 13.6%) is observed, which aligns with the endothermic event seen in DSC. google.com This dehydration typically occurs at temperatures around 100°C. google.com
While much of the detailed kinetic analysis has been performed on ibuprofen acid, the principles are applicable to its salt form for understanding thermal stability. For ibuprofen itself, TGA reveals that it is thermally stable up to about 152.6°C, with initial mass loss attributed to evaporation. scirp.orgscirp.org The decomposition process starts at higher temperatures. scirp.orgscirp.org TGA, often coupled with Differential Thermal Analysis (DTA), helps in elucidating the decomposition pathways and can be used to determine kinetic parameters such as activation energy, which provides insights into the shelf-life and storage conditions of the drug. scirp.orgscirp.org For hydrogels containing ibuprofen sodium, TGA has been used to confirm thermal stability and the presence of thermoresponsive components. tandfonline.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. It is commonly used for quantitative analysis and for obtaining qualitative information about the electronic structure of molecules.
Quantitative Analysis and Spectral Characterization
UV-Vis spectrophotometry is a widely used method for the quantitative determination of ibuprofen in various formulations. When dissolved in a suitable solvent, such as 0.1 M sodium hydroxide (B78521), ibuprofen exhibits a characteristic UV absorption spectrum. mt.com
The spectrum of ibuprofen in 0.1 N NaOH typically shows two absorption maxima at approximately 264 nm and 272 nm, with a shoulder at about 258 nm. mt.comthermofisher.cn The absorption maximum for ibuprofen sodium has also been reported at 221 nm in 0.1 N sodium hydroxide. rjptonline.org These distinct absorbance peaks are utilized for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the substance in the solution, following the Beer-Lambert law. ijrpas.com This relationship allows for the construction of calibration curves to determine the concentration of ibuprofen sodium in unknown samples. rjptonline.org
The technique is also used for identification purposes as outlined in pharmacopeial monographs. The ratios of the absorbances at these specific wavelengths must fall within defined limits to confirm the identity of the substance. mt.comthermofisher.cn For instance, the European Pharmacopoeia specifies acceptance criteria for the ratio of absorbance at the maxima to that at the shoulder. mt.com
Interactive Table: UV-Vis Spectral Data for Ibuprofen in Alkaline Solution
| Wavelength (nm) | Spectral Feature | Solvent | Reference |
| 221 | Absorption Maximum | 0.1 N NaOH | rjptonline.org |
| 258 | Shoulder | 0.1 M NaOH | mt.comthermofisher.cn |
| 264 | Absorption Maximum | 0.1 M NaOH | mt.comthermofisher.cn |
| 272 | Absorption Maximum | 0.1 M NaOH | mt.comthermofisher.cn |
In Vitro Interaction Studies via Absorbance Changes
The interaction of ibuprofen sodium with other molecules in vitro can be effectively monitored by observing changes in its ultraviolet-visible (UV-Vis) absorbance spectrum. Studies have shown that the complexation of ibuprofen with various substances leads to noticeable shifts in its absorption characteristics.
For instance, the interaction between ibuprofen and sodium chloride has been investigated at different pH levels. irjpms.comresearchgate.net It was observed that ibuprofen exhibits a sharp absorption peak at 272 nm. irjpms.comresearchgate.net When mixed with sodium chloride in a 1:1 ratio, the intensity of this peak changes significantly, indicating an interaction between the two compounds. irjpms.comresearchgate.net By employing Job's method of continuous variation, where the total molar concentration is kept constant while the mole fraction of each component is varied, the stoichiometry of the complex formed can be determined. The absorbance difference between the mixture and the sum of the individual components is plotted against the mole fraction. A maximum in this plot indicates the molar ratio of the complex. For ibuprofen and sodium chloride, V-shaped curves were obtained, suggesting the formation of a strong 1:1 complex at both pH 7.2 and pH 2.4. irjpms.comresearchgate.net
Similarly, the interaction of ibuprofen with cyclodextrins has been studied using UV-Vis spectroscopy. chula.ac.thresearchgate.net The inclusion of the ibuprofen molecule within the cyclodextrin (B1172386) cavity results in changes to the UV spectrum. An increase in absorption intensity (hyperchromic effect) and a shift of the maximum absorption peak to a longer wavelength (bathochromic effect) are observed as the cyclodextrin concentration increases. chula.ac.th These spectral changes are attributed to the transfer of ibuprofen's chromophore from the polar aqueous environment to the non-polar interior of the cyclodextrin molecule. chula.ac.th Continuous variation plots for ibuprofen and β-cyclodextrin have shown a maximum absorbance difference at a molar fraction of 0.5, confirming a 1:1 stoichiometric ratio for the inclusion complex. chula.ac.th
Interactions with proteins, such as human serum albumin (HSA), have also been characterized by absorbance changes. nih.govtorvergata.it The binding of ibuprofen to HSA can cause shifts in the protein's absorbance spectrum, particularly in the range of 270–293 nm, which corresponds to the absorption of aromatic amino acids like tryptophan and tyrosine. nih.gov These changes can be subtle and are often analyzed using derivative spectroscopy to enhance the resolution of the spectral features. nih.govmdpi.com The magnitude of these absorbance changes can be influenced by factors such as pH and temperature. nih.gov For example, at a pH of 6.8, significant changes in HSA absorbance were noted upon the addition of ibuprofen, while at a pH of 7.4 and a temperature of 310 K, the addition of the drug had no effect on the absorbance. nih.gov
The following table summarizes the observed absorbance changes in various in vitro interaction studies involving ibuprofen.
| Interacting Molecule | Observed Spectral Change | Stoichiometry | Wavelength (nm) | Reference |
| Sodium Chloride | Change in peak intensity | 1:1 | 272 | irjpms.comresearchgate.net |
| β-Cyclodextrin | Hyperchromic and bathochromic shifts | 1:1 | 222 | chula.ac.th |
| Human Serum Albumin (HSA) | Changes in absorbance in the 270-293 nm range | - | 270-293 | nih.gov |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of ibuprofen sodium and for its quantitative determination in various formulations. pensoft.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. ijbpas.comresearchgate.net
A typical RP-HPLC method involves a C18 stationary phase (column) and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). ijbpas.comresearchgate.net The separation is based on the differential partitioning of ibuprofen and its impurities between the non-polar stationary phase and the more polar mobile phase.
For purity analysis, HPLC methods are developed to separate ibuprofen from a wide range of potential impurities, including process-related impurities and degradation products. researchgate.net One validated method uses an Agilent ZORBAX Eclipse Plus C18 column with a gradient elution system. researchgate.net The mobile phase consists of a 10 mM sodium phosphate buffer at pH 6.9 and acetonitrile, with the detection wavelength set at 214 nm. researchgate.net This method has been shown to effectively separate ibuprofen from at least 17 related compounds. researchgate.net
For quantitative determination, an isocratic HPLC method is often preferred for its simplicity and robustness. A study optimizing the simultaneous determination of ibuprofen and preservatives in a syrup formulation used a mobile phase of acetonitrile and phosphate buffer (60:40, v/v) at pH 5.0, with a flow rate of 1.8 mL/min and detection at 220 nm. This method allowed for a rapid analysis time of approximately 3 minutes. In another method for analyzing ibuprofen gel, a C18 column was used with a mobile phase of 70% acetonitrile and 30% 2% phosphoric acid, at a flow rate of 1.0 ml/min, and a detection wavelength of 222 nm. ijbpas.com
The performance of the HPLC system is verified through system suitability tests, which may include parameters like resolution, theoretical plates, and tailing factor, to ensure the method is reliable for its intended purpose. researchgate.net The method is then validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness. researchgate.net
The table below outlines typical parameters for HPLC analysis of ibuprofen sodium.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile/Phosphate Buffer or Acetonitrile/Water with acid | ijbpas.comresearchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min | ijbpas.com |
| Detection Wavelength | 214 - 225 nm | ijbpas.comresearchgate.net |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | researchgate.net |
Other Specialized Analytical Approaches
Analytical Ultracentrifugation (AUC) is a powerful technique for studying the aggregation behavior of molecules in solution. For ibuprofen sodium, AUC has been employed to investigate the formation of oligomers and larger aggregates, particularly during nucleation processes. uni-konstanz.denih.govuni-konstanz.de
Research has shown that the protonation of ibuprofen sodium salt can trigger the formation and growth of nanoscale species in solution. uni-konstanz.denih.govuni-konstanz.de AUC, in conjunction with molecular dynamics simulations, can track the size, hydrodynamic properties, and hydration of these species, which include solvated molecules, oligomers, and prenucleation clusters. uni-konstanz.denih.govuni-konstanz.deresearchgate.net
Studies have identified that in aqueous solutions, ibuprofen sodium can self-assemble into micelles. csic.es The critical micelle concentration (cmc) for ibuprofen sodium has been reported to be around 180 mM. csic.esnih.gov The aggregation number, which is the number of monomers in a micelle, has been determined to be approximately 40. nih.gov AUC helps in characterizing the size and distribution of these aggregates under different solution conditions. uni-konstanz.denih.govuni-konstanz.de
The data obtained from AUC experiments provide insights into the early stages of nucleation and aggregation, which are critical for understanding the physical stability and behavior of ibuprofen sodium in aqueous environments. uni-konstanz.denih.govuni-konstanz.de
The table below summarizes findings on the aggregation states of ibuprofen sodium.
| Aggregation State | Method of Observation | Key Findings | Reference |
| Oligomers and Prenucleation Clusters | Analytical Ultracentrifugation (AUC) & Molecular Dynamics | Identified the growth and aggregation of nanoscale species during nucleation. | uni-konstanz.denih.govuni-konstanz.de |
| Micelles | Fluorescence Probe Techniques | Critical micelle concentration (cmc) of 180 mM; aggregation number of ~40. | csic.esnih.gov |
Electrochemical methods offer a sensitive and often rapid approach for monitoring the degradation of pharmaceutical compounds like ibuprofen sodium. These techniques are based on the electrochemical properties of the molecule, such as its oxidation or reduction potential. While specific studies focusing solely on ibuprofen sodium are less common, the principles can be applied from research on ibuprofen.
These methods can be used to follow the kinetics of degradation reactions, providing valuable information on the stability of the drug under various stress conditions (e.g., exposure to light, heat, or oxidizing agents). The change in the electrochemical signal, such as the peak current or potential in voltammetric techniques, can be correlated with the concentration of the intact drug or the appearance of degradation products.
For example, electrochemical sensors can be developed to detect minute changes in the concentration of ibuprofen, allowing for the early detection of degradation. This information is crucial for ensuring the quality and efficacy of pharmaceutical products.
Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is increased by the addition of a large amount of a second solute, known as a hydrotrope. Interestingly, ibuprofen sodium itself can act as a hydrotropic agent to solubilize other poorly water-soluble drugs for their analysis. sid.irasianpubs.orgchalcogen.ronih.govijpsonline.com
This property has been exploited to develop simple, cost-effective, and environmentally friendly analytical methods, primarily for titrimetric and spectrophotometric analysis, by avoiding the use of organic solvents. sid.irasianpubs.orgchalcogen.roresearchgate.net For instance, a 0.5 M solution of ibuprofen sodium has been shown to significantly enhance the aqueous solubility of drugs like naproxen (B1676952) (over 350-fold increase) and aspirin (B1665792) (over 5-fold increase). nih.govijpsonline.com Similarly, the solubility of ibuprofen itself was increased by more than 290 times in a 0.5 M ibuprofen sodium solution. asianpubs.org
In these analytical applications, the poorly soluble drug is dissolved in a concentrated solution of ibuprofen sodium. For titrimetric analysis, the resulting solution is then titrated with a standard solution. asianpubs.orgnih.govijpsonline.com For spectrophotometric analysis, this method allows for the preparation of aqueous solutions of the analyte at concentrations suitable for measurement, where the hydrotrope (ibuprofen sodium) does not interfere with the absorbance reading at the analyte's maximum wavelength (λmax), especially if the λmax is above 300 nm. chalcogen.roresearchgate.netresearchgate.net
The use of ibuprofen sodium as a hydrotropic agent has been validated and shown to produce results comparable to standard pharmacopoeial methods that often rely on organic solvents. sid.irasianpubs.orgnih.gov
The following table presents examples of drugs analyzed using ibuprofen sodium as a hydrotropic agent.
| Analyte (Poorly Water-Soluble Drug) | Analytical Technique | Concentration of Ibuprofen Sodium | Fold Solubility Increase | Reference |
| Ibuprofen | Titrimetry | 0.5 M | >290 | asianpubs.org |
| Naproxen | Titrimetry | 0.5 M | >350 | nih.gov |
| Aspirin | Titrimetry | 0.5 M | >5 | ijpsonline.com |
| Gatifloxacin | Spectrophotometry | - | - | sid.ir |
| Ornidazole | Spectrophotometry | 0.5 M | >8 | chalcogen.ro |
| Piroxicam | Spectrophotometry | 1.5 M | >50 | researchgate.net |
Molecular Mechanisms of Action and Biological Interactions Pre Clinical/in Vitro Focus
Enzyme Inhibition Kinetics and Selectivity
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. pharmgkb.org These enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostanoids involved in physiological and pathological processes. pharmgkb.org While the anti-inflammatory and analgesic properties of ibuprofen are largely attributed to the inhibition of COX-2, the gastrointestinal side effects are associated with the inhibition of the constitutively expressed COX-1. nih.govacs.org
Ibuprofen acts as a competitive and rapidly reversible inhibitor of arachidonic acid oxygenation. nih.govacs.org The binding of ibuprofen to the active site of COX enzymes prevents the substrate, arachidonic acid, from entering the catalytic site. nih.gov The carboxylate group of ibuprofen is crucial for its inhibitory activity, forming a salt bridge with the guanidinium (B1211019) group of a highly conserved arginine residue (Arg-120) at the entrance of the cyclooxygenase channel. nih.gov Additionally, a hydrogen bond is formed between the carboxylate of ibuprofen and the hydroxyl group of Tyr-355. nih.gov The remainder of the interactions between ibuprofen and the active site residues are primarily hydrophobic in nature. nih.gov
Studies have shown that ibuprofen is a more potent inhibitor of COX-1 than COX-2 in various experimental models, including intact cells, broken cell preparations, and purified enzymes. nih.gov However, the potency can vary depending on the specific model used. For instance, ibuprofen has been observed to be a more potent inhibitor of COX-2 in intact cells compared to broken cells or purified enzyme preparations. nih.gov In contrast to time-dependent inhibitors like flurbiprofen, ibuprofen follows a single-step kinetic mechanism, characterized by rapid binding and dissociation from the enzyme. acs.org
Ibuprofen and mefenamic acid have been identified as weak, competitive inhibitors of COX-2 oxygenation of arachidonic acid, but they act as potent, noncompetitive inhibitors of 2-arachidonoylglycerol (B1664049) (2-AG) oxygenation. acs.org This suggests different mechanisms of inhibition depending on the substrate. acs.org
Ibuprofen is a chiral molecule and exists as two enantiomers: (S)-(+)-ibuprofen (dexibuprofen) and (R)-(-)-ibuprofen. mdpi.com The (S)-enantiomer is pharmacologically more active and is a more potent inhibitor of both COX-1 and COX-2 enzymes than the (R)-enantiomer. pharmgkb.orgmdpi.com In vitro studies have demonstrated that (S)-ibuprofen has a stronger inhibitory activity at COX-1 than at COX-2. pharmgkb.org
X-ray crystallography studies of a racemic mixture of (R/S)-ibuprofen bound to murine COX-2 revealed that only the (S)-isomer was present in the crystal structure. nih.gov This finding indicates that the (S)-isomer possesses a higher affinity for COX-2 than the (R)-isomer. nih.gov The stereochemistry of (R)-Ibuprofen is thought to facilitate precise interactions with the active site of COX-2, allowing for an optimal fit that enhances its binding affinity. scbt.com Mutations of Tyr-355 in COX-1 have been shown to alter the enzyme's ability to discriminate between the R and S isomers of ibuprofen. nih.gov
Cyclooxygenase (COX-1 and COX-2) Inhibition at the Molecular Level
Ligand-Protein Binding Studies
In silico studies, including molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the binding of ibuprofen to various protein targets, including viral proteases. One such target is the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. tandfonline.comnih.govnih.gov
Molecular docking analyses have shown that both the R(-) and S(+) enantiomers of ibuprofen can interact with key residues within the active site of SARS-CoV-2 Mpro through hydrophobic interactions and hydrogen bonds. tandfonline.comnih.govnih.gov These interactions result in favorable binding energies, with R(-)-ibuprofen exhibiting a slightly lower (more favorable) binding energy than S(+)-ibuprofen. tandfonline.comnih.govnih.gov Specifically, the binding energies have been reported as -6.2 kcal/mol for R(-)-ibuprofen and -5.7 kcal/mol for S(+)-ibuprofen. tandfonline.comnih.govnih.gov
Molecular dynamics simulations, performed over nanoseconds, have been used to assess the conformational stability of the ibuprofen-Mpro complexes. tandfonline.comnih.gov These simulations have revealed that the complexes are conformationally stable. tandfonline.comnih.gov Furthermore, the influence of ionic strength on the binding affinity has been investigated, demonstrating that ionic conditions can significantly modify the binding affinities of the ibuprofen enantiomers to Mpro. tandfonline.comnih.govnih.gov For instance, a 0.25 M NaCl concentration was found to promote tighter binding of ibuprofen to Mpro. tandfonline.comnih.gov Frustration analysis, a computational method to identify regions of a protein involved in ligand interaction, has highlighted two important regions of Mpro (Cys44-Pro52 and the Linker loop) that are involved in the interaction with ibuprofen. tandfonline.comnih.govnih.gov
MD simulations have also been used to study the interaction of dexibuprofen prodrugs with the COX-2 protein, showing that these prodrugs form stable complexes with the enzyme. mdpi.com
Interactive Data Table: In Silico Binding of Ibuprofen Enantiomers to SARS-CoV-2 Mpro
| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |
| R(-)-Ibuprofen | -6.2 tandfonline.comnih.govnih.gov | Hydrophobic interactions, hydrogen bonds tandfonline.comnih.govnih.gov |
| S(+)-Ibuprofen | -5.7 tandfonline.comnih.govnih.gov | Hydrophobic interactions, hydrogen bonds tandfonline.comnih.govnih.gov |
Spectroscopic techniques are valuable tools for studying the interaction of drugs with serum albumins, the primary transport proteins in the blood. Human serum albumin (HSA) and bovine serum albumin (BSA) are commonly used models for these studies. mdpi.comnih.gov The binding of ibuprofen to serum albumin has been investigated using various spectroscopic methods, including fluorescence, UV-visible absorption, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.govresearchgate.net
Fluorescence spectroscopy is a reliable method for probing protein-ligand interactions. nih.gov Studies have shown that ibuprofen binds to HSA, causing changes in the protein's fluorescence emission spectra. mdpi.com The binding of ibuprofen to HSA can be influenced by factors such as temperature and the presence of fatty acids. mdpi.comresearchgate.net Ibuprofen has been found to bind more strongly to defatted HSA compared to albumin in the presence of fatty acids. mdpi.comresearchgate.net
Circular dichroism spectroscopy provides information about the secondary and tertiary structure of proteins. The binding of ibuprofen can induce conformational changes in the structure of HSA. researchgate.netspringermedizin.de Near-UV CD spectroscopy has been used to identify the aromatic amino acid residues in HSA that are involved in the interaction with ibuprofen, primarily in subdomain IIIA (Sudlow's site II) and subdomain IB. springermedizin.de
UV-visible absorption spectroscopy has also been employed to study these interactions. mdpi.comnih.gov In one study, molecular docking predicted a binding energy of -7.29 kcal/mol for the ibuprofen-BSA complex. nih.gov The major forces involved in the binding of ibuprofen to BSA have been identified as hydrophobic forces, hydrogen bonding, and ionic interactions. nih.gov
The interaction of ibuprofen with partially unfolded BSA in the presence of surfactants has also been investigated, providing insights into drug binding under different protein conformations. nih.gov Furthermore, studies have explored the competitive binding between ibuprofen and its degradation products for HSA, indicating that the presence of these degradation products can significantly affect the formation of the ibuprofen-albumin complex. researchgate.net
In Silico Docking and Molecular Dynamics Simulations with Target Proteins (e.g., Viral Proteases)
Chemical Stability and Degradation Kinetics in Solution
The chemical stability of ibuprofen in solution is influenced by factors such as temperature and pH. asianpubs.orgasianpubs.org Studies on the degradation of ibuprofen in solution have shown that the process generally follows pseudo-first-order kinetics. asianpubs.orgasianpubs.orgmdpi.com
The rate of ibuprofen degradation is temperature-dependent, with higher temperatures leading to an increased rate of decomposition. asianpubs.orgscribd.com An Arrhenius plot, which shows the linear relationship between the logarithm of the rate constant (K) and the inverse of the temperature (1/T), can be used to determine the activation energy (Ea) for the degradation process. asianpubs.orgasianpubs.org
The pH of the solution also plays a critical role in the stability of ibuprofen. Ibuprofen is found to be most stable in the pH range of 5 to 7. asianpubs.org In acidic conditions, ibuprofen is moderately resistant to degradation. asianpubs.org However, under certain oxidative conditions, such as the electro/Fe³⁺/peroxydisulfate process, an acidic pH can facilitate the degradation of ibuprofen. mdpi.com
The degradation of ibuprofen can lead to the formation of various byproducts. For example, upon heating in solution, ibuprofen can decarboxylate. asianpubs.org In thermal decomposition studies of ibuprofen crystals, the material was found to be stable up to 152.6°C, with decomposition occurring in a single step after the melting point. scirp.org
Interactive Data Table: Activation Energies for Ibuprofen Degradation at Different pH Values
| pH | Activation Energy (Ea) (Kcal/mol) |
| 3 | 19.17 asianpubs.org |
| 4 | 20.60 asianpubs.org |
| 5 | 21.81 asianpubs.org |
| 6 | 24.22 asianpubs.org |
| 7 | 22.45 asianpubs.org |
| 8 | 21.16 asianpubs.org |
pH-Dependent Chemical Degradation and Stability
The degradation of ibuprofen in solution is significantly influenced by pH. asianpubs.org Studies have shown that ibuprofen is most stable in a pH range of 5 to 7. asianpubs.org Specifically, maximum stability is observed at a pH of 6. asianpubs.org The degradation process in a liquid state, at low concentrations, follows pseudo-first-order kinetics. asianpubs.org
In acidic conditions, such as at pH 4, the neutral form of ibuprofen is more readily sorbed onto sediments, while the anionic form, prevalent at pH 7, shows minimal sorption. nih.gov The degradation of ibuprofen is catalyzed by extreme pH levels. asianpubs.org For instance, the application of heat and acid (pH 1.85) can lead to significant degradation, whereas heat and basic conditions (pH 10.40) result in no noticeable degradation over a similar period. nih.gov
The ionic form of ibuprofen at alkaline pH can also affect its interaction with biological entities. For example, at a pH higher than 6.5, over 99% of ibuprofen exists in an anionic form, which can influence its interaction with the negatively charged surfaces of bacterial cells. nih.gov
The solubility of ibuprofen is also pH-dependent. Its solubility increases as the pH moves from acidic to neutral and alkaline conditions. rsc.org For instance, the solubility is significantly higher at pH 7.4 compared to more acidic environments. rsc.orggoogle.com
Table 1: Stability of Ibuprofen at Different pH and Temperatures
This table is interactive. You can sort the data by clicking on the column headers.
| Temperature (°C) | pH | Degradation Rate Constant (k) | t10% (days) |
| 20 | 3 | 3.16 × 10⁻⁵ | 3322.78 |
| 20 | 4 | 2.31 × 10⁻⁵ | 4545.45 |
| 20 | 5 | 1.71 × 10⁻⁵ | 6140.35 |
| 20 | 6 | 9.85 × 10⁻⁶ | 10659.89 |
| 20 | 7 | 1.45 × 10⁻⁵ | 7241.37 |
| 20 | 8 | 1.98 × 10⁻⁵ | 5303.03 |
| 30 | 3 | 8.36 × 10⁻⁵ | 1255.98 |
| 30 | 4 | 6.65 × 10⁻⁵ | 1578.94 |
| 30 | 5 | 5.24 × 10⁻⁵ | 2003.81 |
| 30 | 6 | 3.39 × 10⁻⁵ | 3097.34 |
| 30 | 7 | 4.68 × 10⁻⁵ | 2243.58 |
| 30 | 8 | 5.96 × 10⁻⁵ | 1761.74 |
| 60 | 3 | 1.65 × 10⁻³ | 63.63 |
| 60 | 4 | 1.62 × 10⁻³ | 64.81 |
| 60 | 5 | 1.54 × 10⁻³ | 68.18 |
| 60 | 6 | 1.46 × 10⁻³ | 71.91 |
| 60 | 7 | 1.49 × 10⁻³ | 70.46 |
| 60 | 8 | 1.56 × 10⁻³ | 67.30 |
Data sourced from a study on the prediction of chemical stability of ibuprofen in solution. asianpubs.org
Temperature Effects on Degradation Kinetics (Arrhenius Parameters)
Temperature is a crucial factor that influences the rate of chemical reactions, including the degradation of ibuprofen. asianpubs.org Generally, an increase in temperature accelerates the degradation process. asianpubs.org The thermal decomposition of ibuprofen crystals has been shown to occur in a single step after its melting point. scirp.org
The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. asianpubs.org The activation energy (Ea), a key Arrhenius parameter, provides insight into the energy barrier that must be overcome for the degradation reaction to occur. For ibuprofen, the activation energy for thermal decomposition has been determined to be approximately 79.1 kJ/mol. scirp.orgscirp.org
Studies have calculated the activation energies for ibuprofen degradation at various pH levels. For example, at pH 3, 4, 5, 6, 7, and 8, the respective Ea values were found to be 19.17, 20.60, 21.81, 24.22, 22.45, and 21.16 Kcal/mol. asianpubs.org These values indicate that ibuprofen is moderately resistant to acid treatment but is susceptible to thermal degradation. asianpubs.org The compound is recommended to be maintained at 20°C to ensure its stability. asianpubs.org
Table 2: Arrhenius Parameters for Ibuprofen Degradation
This table is interactive. You can sort the data by clicking on the column headers.
| pH | Activation Energy (Ea) (Kcal/mol) | Pre-exponential Factor (A) (sec⁻¹) |
| 3 | 19.17 | - |
| 4 | 20.60 | - |
| 5 | 21.81 | - |
| 6 | 24.22 | - |
| 7 | 22.45 | - |
| 8 | 21.16 | - |
| - | 79.1 kJ/mol (18.9 kcal/mol) | 1.162 × 10⁷ |
Data compiled from studies on ibuprofen stability and thermal decomposition. asianpubs.orgscirp.orgscirp.org
Physicochemical Interactions with Biological Mimics
Understanding how ibuprofen sodium interacts with components that mimic biological systems is essential for predicting its behavior in vivo.
In Vitro Complexation with Ionic Species (e.g., Sodium Chloride)
In vitro studies have demonstrated that ibuprofen can form complexes with ionic species like sodium chloride. researchgate.netirjpms.com This complexation is pH-dependent, with the stability of the complex being higher at a more acidic pH (2.4) compared to a more neutral pH (7.2). researchgate.netirjpms.com The formation of a 1:1 complex between ibuprofen and sodium chloride has been confirmed using Job's plot method, which shows a characteristic V-shaped curve. researchgate.net This interaction is significant as it can alter the physicochemical properties of ibuprofen, as indicated by changes in its UV absorbance peak at 272 nm. researchgate.net
The stability constants for the complexation were found to be 0.1018 at pH 2.4 and 0.0332 at pH 7.2, suggesting a stronger interaction in a more acidic environment. researchgate.netirjpms.com Furthermore, high concentrations of sodium chloride (above 0.5 M) have been shown to enhance the microbicidal activity of ibuprofen sodium, likely by modifying the bacterial cell surface and promoting the action of the drug. mdpi.com
Table 3: Stability Constants of Ibuprofen-Sodium Chloride Complex
This table is interactive. You can sort the data by clicking on the column headers.
| pH | Stability Constant |
| 2.4 | 0.1018 |
| 7.2 | 0.0332 |
Data from an in vitro interaction study of ibuprofen and sodium chloride. researchgate.netirjpms.com
Membrane Interaction Studies (e.g., Permeation Mechanisms)
The interaction of ibuprofen with lipid membranes is a complex process that influences its absorption and potential side effects. nih.govwpmucdn.com Ibuprofen, being an amphiphilic molecule, can partition into both synthetic and biological membranes, leading to changes in their permeability, fluidity, and structure. nih.gov
Studies have shown that ibuprofen interacts with phosphatidylcholine membranes in a concentration-dependent, three-step process:
Electrostatic Adsorption (<10 μM): Ibuprofen initially adsorbs to the lipid headgroups. wpmucdn.com
Hydrophobic Insertion (10–300 μM): The drug then inserts into the lipid bilayer, disrupting the packing of the acyl chains. wpmucdn.com
Solubilization (>300 μM): At higher concentrations, ibuprofen can have a detergent-like effect, solubilizing the membrane. wpmucdn.com
The pH of the environment also plays a role in these interactions. In its protonated form (at lower pH), ibuprofen is more hydrophobic and can intercalate more readily into the lipid bilayer. nih.gov
The permeation of ibuprofen across membranes can be influenced by the formation of ion-pairs. oup.com Diffusion studies have shown that the flux of ibuprofen sodium increases significantly with increasing pH from 4.0 to 7.0, with a decrease observed above pH 7.0. oup.com The use of different counter-ions to form organic salts of ibuprofen can increase its steady-state flux by up to 16-fold. oup.com
Furthermore, the chemical form of ibuprofen significantly affects its transdermal permeation. Sodium ibuprofenate consistently demonstrates higher permeation across the skin compared to the acidic form of ibuprofen. mdpi.com
Formulation Science and Drug Delivery Systems Non Clinical Innovations
Strategies for Solubility and Dissolution Rate Enhancement
The therapeutic efficacy of a drug is often linked to its solubility and dissolution rate, which govern its absorption. Ibuprofen (B1674241), as a Biopharmaceutical Classification System (BCS) Class II drug, is characterized by high permeability but low aqueous solubility, making its dissolution the rate-limiting step for absorption. scielo.br Innovations in formulation science have sought to overcome this limitation, primarily through salt formation and the strategic use of excipients.
Impact of Salt Form on Aqueous Solubility and Dissolution
A primary and effective strategy to improve the solubility of poorly soluble acidic drugs like ibuprofen is through salt formation. rdd.edu.iq Converting ibuprofen from its free acid form to a salt, such as ibuprofen sodium, significantly enhances its solubility in aqueous environments. withpower.comrsc.org This modification involves replacing the acidic proton of ibuprofen's carboxylic acid group with a sodium cation, which markedly increases its solubility in polar solvents like water. rsc.org
The enhanced solubility of the sodium salt form has a direct impact on its dissolution rate. patsnap.com Because ibuprofen sodium dissolves more readily than its free acid counterpart, it can be absorbed into the bloodstream more rapidly, which is advantageous for achieving a faster onset of therapeutic action. withpower.compatsnap.com The solubility of ibuprofen free acid is highly dependent on pH, being particularly low in the acidic conditions of the stomach. rsc.org In contrast, the salt form demonstrates significantly improved solubility across different pH levels. For instance, while the solubility of ibuprofen acid is very low at pH 1 (0.038 mg/cm³), it increases substantially at higher pH values, and the sodium salt form exhibits even greater solubility. rsc.org Research has quantified the solubility of ibuprofen sodium as being greater than 100 mg/mL, a substantial increase compared to the 0.04 mg/mL solubility of the parent acid in water. researchgate.net
Table 1: Comparison of Aqueous Solubility of Ibuprofen and its Salt Forms This table is interactive. Users can sort columns to compare values.
| Compound | Solubility (mg/mL) | Fold Increase vs. Ibuprofen Acid | Reference |
|---|---|---|---|
| Ibuprofen Acid | 0.04 | 1 | researchgate.net |
| Ibuprofen Sodium | >100 | >2500 | researchgate.net |
| Ibuprofen Arginine Salt | ~54.8 (calculated) | ~1371 | rdd.edu.iq |
| Ibuprofen Lysine Salt | ~9.7 (calculated) | ~242 | rdd.edu.iq |
| Ibuprofen-Cystamine Salt 1 | 6.11 | ~153 | researchgate.net |
| Ibuprofen-Cystamine Salt 2 | 7.81 | ~195 | researchgate.net |
Role of Excipients in Solution Properties
Excipients are crucial components in pharmaceutical formulations that can significantly modify a drug's solution properties. For ibuprofen and its sodium salt, various excipients are employed to further enhance solubility, dissolution, and stability.
Solid Dispersions and Polymers: Solid dispersion is a widely used technique to improve the dissolution of poorly soluble drugs. innovareacademics.in This involves dispersing the drug in a hydrophilic carrier matrix. Studies have shown that preparing solid dispersions of ibuprofen with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) 6000 and polyvinylpyrrolidone (B124986) (PVP) K-30 can significantly enhance its solubility and dissolution rate. researchgate.netresearchgate.net The improved performance is attributed to factors such as increased wettability and a reduction in drug crystallinity. researchgate.net A combination of PEG 20000 and poloxamer 407 has also been proven effective. innovareacademics.in Furthermore, combining ibuprofen sodium with specific polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinyl pyrrolidone-vinyl acetate (B1210297) copolymer (PVP-VA64), methylcellulose (MC), and hydroxypropyl cellulose (B213188) (HPC) has been shown to generate and prolong a state of supersaturation, which can enhance absorption. nih.gov
Surfactants and pH-Modifying Agents: Surfactants, or surface-active agents, improve wettability by reducing the interfacial tension between the drug particle and the dissolution medium. nih.gov Both non-ionic surfactants (e.g., Tween® series) and anionic surfactants (e.g., sodium lauryl sulphate) have been shown to increase the solubility of ibuprofen, a process facilitated by micellar solubilization. nih.govdergipark.org.tr
Additionally, excipients that adjust the pH of the local microenvironment can dramatically affect the dissolution of pH-dependent drugs like ibuprofen. scielo.br Excipients such as potassium bicarbonate and sodium bicarbonate can raise the solution pH above ibuprofen's pKa (approximately 4.4), leading to ionization and a significant increase in solubility and dissolution rate. tandfonline.com
Table 2: Effect of Various Excipients on Ibuprofen/Ibuprofen Sodium Properties This table is interactive. Users can filter by excipient type or effect.
| Excipient(s) | Excipient Type | Formulation Strategy | Observed Effect | Reference(s) |
|---|---|---|---|---|
| PEG 6000, PVP K-30 | Polymer | Solid Dispersion | Enhanced solubility and dissolution rate | researchgate.net, researchgate.net |
| Poloxamer 407, PEG 20000 | Polymer | Solid Dispersion | Increased aqueous solubility | innovareacademics.in |
| HPMC, PVP-VA64, MC, HPC | Polymer | Co-formulation with salt | Prolonged supersaturation | nih.gov |
| Sodium Lauryl Sulphate (SLS) | Surfactant | Co-formulation | Enhanced solubility and dissolution | dergipark.org.tr |
| Potassium Bicarbonate | pH-Modifier | Co-formulation | Increased pH and dissolution rate | tandfonline.com |
| Diethylaminoethyl Dextran (B179266) | Polymer | Granulation | Improved dissolution characteristics | pharmaexcipients.com |
| Lactose, Microcrystalline Cellulose | Filler/Matrix Former | Tablet Formulation | Enhanced drug release rate | researchgate.net |
Novel Pharmaceutical Formulations and Carrier Systems
Beyond conventional methods, significant research has focused on developing novel drug delivery systems to control the release and improve the therapeutic profile of ibuprofen. Nanotechnology-based systems, in particular, offer promising avenues for creating formulations with tailored release kinetics. frontiersin.org
Nanoparticle-Based Delivery Systems for Controlled Release
Encapsulating ibuprofen or ibuprofen sodium within nanoparticle carriers can provide sustained or targeted drug release, which is beneficial for managing chronic conditions and can improve patient compliance. dovepress.commdpi.com These systems can be designed to release the drug in response to specific physiological triggers, such as pH. chemrxiv.orgresearchgate.net
Polymeric Nanoparticles (e.g., PLA)
Biodegradable polymers are frequently used to fabricate nanoparticles for controlled drug delivery. mdpi.commdpi.com Poly(lactic-co-glycolic acid) (PLGA) and Poly-L-lactic acid (PLLA), a related polyester, have been successfully used to create nanoencapsulating microcapsules. dovepress.com In one study, ibuprofen was pre-loaded into PLGA and PLLA nanoparticles, which were then encapsulated into a larger microcapsule. This system achieved a high encapsulation efficiency and provided a sustained release of ibuprofen for up to 30 days. dovepress.com The release mechanism from such polymeric particles is often diffusion-based. dovepress.com
Other polymers have also been investigated. Nanoparticles made from Eudragit RS100 have been formulated for the controlled ophthalmic delivery of sodium ibuprofen. nih.gov Additionally, natural polymers like sodium alginate and chitosan (B1678972) have been used to synthesize nanoparticles that exhibit pH-sensitive behavior, allowing for controlled drug release. researchgate.netmdpi.com A smart polymeric system using ring-opening metathesis polymerization (ROMP) created nanoparticles that were stable at neutral pH but released ibuprofen in alkaline conditions, demonstrating a pH-triggered release mechanism. chemrxiv.org
Lipid Nanocapsules
Lipid nanocapsules (LNCs) are another promising carrier system, particularly for lipophilic drugs, though they have also been successfully used for ibuprofen sodium. nih.govresearchgate.net LNCs are typically composed of an oily core surrounded by a surfactant shell and are known for their biocompatibility. diva-portal.org
Research has focused on developing ibuprofen-loaded LNCs with particle sizes around 50 nm. nih.gov These formulations have demonstrated very high drug incorporation efficiency, with studies reporting encapsulation rates of 94-98% and even over 96%. nih.govacs.org In vitro tests have shown that these LNCs provide a controlled drug release over 24 hours. nih.gov When administered, these LNC formulations exhibit sustained-release properties, prolonging the drug's effect compared to a simple drug solution. nih.gov The structural integrity of LNCs is not significantly altered by drug loading, making them a stable and reliable platform for industrial-scale production. acs.org
Nanosuspensions for Enhanced Absorption Mechanisms
Nanosuspension technology has emerged as a significant strategy for improving the absorption of poorly soluble drugs. By reducing particle size to the nanometer range, the surface area available for dissolution and absorption is dramatically increased. dovepress.comuc.pt This enhancement in surface area leads to a higher dissolution velocity and an increased concentration gradient between the gastrointestinal tract and the bloodstream, which can facilitate greater absorption and potentially higher bioavailability. dovepress.comuc.pt
The core mechanisms by which nanosuspensions can enhance absorption include:
Increased Saturation Solubility: Nanonization can lead to an increase in the saturation solubility of the drug. uc.pt
Enhanced Dissolution Rate: The larger surface area allows for a more rapid dissolution of the drug particles. uc.pt
Improved Adhesion: Nanoparticles may exhibit increased adhesion to biological membranes, prolonging contact time for absorption. dovepress.com
For topical applications, nanosuspensions offer additional benefits such as improved penetration through the stratum corneum. dovepress.com While much of the foundational work has been with the free acid form of ibuprofen, the principles of enhanced surface area and dissolution velocity are applicable to its salt forms as well, aiming to accelerate the onset of therapeutic action. dovepress.comdovepress.com
Encapsulation within Cyclodextrin (B1172386) Nanosponges
Cyclodextrin nanosponges (CDNS) represent a novel class of cross-linked polymers with a nanoporous structure, capable of encapsulating a variety of molecules, including ibuprofen sodium. beilstein-journals.orgnih.govresearchgate.net These three-dimensional structures are formed by cross-linking cyclodextrins, such as β-cyclodextrin, with agents like ethylenediaminetetraacetic acid dianhydride (EDTAn). beilstein-journals.orgnih.govresearchgate.net
Research into the encapsulation of ibuprofen sodium salt (IP) within CDNS has revealed fascinating insights into the drug's transport properties. High-resolution magic angle spinning (HRMAS) NMR spectroscopy has been a key tool in these investigations. beilstein-journals.orgnih.govresearchgate.net Studies have shown that the diffusion of ibuprofen within the nanosponge hydrogel can be modulated by the polymer's structure. nih.govresearchgate.net
Specifically, the molar ratio of β-cyclodextrin to the cross-linker plays a critical role. For instance, in a study comparing CDNSEDTA with molar ratios of 1:4 and 1:8, different diffusion regimes were observed for the encapsulated ibuprofen sodium. nih.govresearchgate.net
| Nanosponge Formulation | Diffusion Behavior of Ibuprofen Sodium | Inferred Mechanism |
| CDNSEDTA 1:4 | Subdiffusive | The nanoporous structure induces confinement effects on the ibuprofen anion. nih.govresearchgate.net |
| CDNSEDTA 1:8 | Superdiffusive | The presence of dangling EDTA groups with ionized COO- groups creates a negative potential that accelerates the ibuprofen anion. nih.govresearchgate.net |
These findings indicate that by altering the synthesis of the cyclodextrin nanosponge, it is possible to control the release and transport properties of the encapsulated drug, opening avenues for designing advanced drug delivery systems with predictable release profiles. beilstein-journals.orgnih.govresearchgate.net Interestingly, after lyophilization of hydrogels containing ibuprofen sodium, the drug was found to convert to its acidic, dimeric form within the solid nanosponge formulation. dntb.gov.ua
Ionic Liquid Formulations for Permeation Modulation
The transformation of active pharmaceutical ingredients (APIs) into ionic liquids (ILs) is an innovative approach to modify their physicochemical properties, including solubility and membrane permeability. nih.gov Ionic liquids are organic salts with melting points below 100°C, and their properties can be tuned by altering the cation and anion components. nih.gov
Ibuprofen has been successfully converted into ILs using various counterions, such as aromatic, tetraalkylammonium, and tetraalkylphosphonium salts. nih.govresearchgate.net These ibuprofen-based ILs have demonstrated enhanced skin permeability compared to the conventional sodium salt. nih.govresearchgate.net The enhanced permeation is often associated with a higher degree of ionicity, increased lipophilicity (log P values), and lower water solubility of the IL form. nih.govresearchgate.net
Mechanistic studies suggest that hydrophobic molecular interactions between ibuprofen and the alkyl counterions can facilitate ion pair formation, which in turn promotes transdermal penetration. nih.gov The selection of the counterion is therefore a critical factor in designing ibuprofen ILs for modulated permeation.
| Counterion Type | Effect on Ibuprofen Permeability |
| Aromatic Cations | Enhanced skin permeability compared to sodium salt. nih.govresearchgate.net |
| Tetraalkylammonium Cations | Enhanced skin permeability compared to sodium salt. nih.govresearchgate.net |
| Tetraalkylphosphonium Cations | Enhanced skin permeability compared to sodium salt. nih.govresearchgate.net |
These findings highlight the potential of ionic liquid technology to create novel formulations of ibuprofen with tailored transdermal delivery profiles. unl.pt
Polymer-Drug Interactions in Solid Dispersions
Solid dispersions are a well-established technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs like ibuprofen. This involves dispersing the drug in a hydrophilic polymer matrix. The interactions between the drug and the polymer at a molecular level are crucial for the stability and performance of the solid dispersion. nih.govreading.ac.uk
High-resolution solid-state nuclear magnetic resonance (NMR) spectroscopy has been employed to investigate the structural and dynamic properties of ibuprofen and its solid dispersions with polymers like Eudragit RL100. nih.gov These studies have revealed that drug-polymer interactions are present in co-evaporated solid dispersions. nih.gov
Fourier-transform infrared spectroscopy (FTIR) is another powerful tool to detect interactions, such as hydrogen bonding, between the drug and the polymer. reading.ac.uknih.gov In the case of ibuprofen, which exists as a dimer in its crystalline state through hydrogen bonds between carboxylic acid groups, the formation of solid dispersions can disrupt this structure. reading.ac.uk The interaction with polymers often involves the formation of new hydrogen bonds between the drug's carbonyl group and the polymer. reading.ac.uk
The choice of polymer significantly impacts the properties of the solid dispersion. For example, studies with poly(N-vinyl pyrrolidone) (PVP) and various poly(2-oxazoline)s have shown that while hydrogen bonds formed between ibuprofen and all polymers, the hydrophilicity of the polymer influenced its ability to inhibit the drug's crystallinity. reading.ac.uk More hydrophobic polymers like PVP showed a greater ability to disrupt ibuprofen crystallinity compared to more hydrophilic ones. reading.ac.uk
Biopharmaceutical Classification System (BCS) Implications from Formulation Studies
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Ibuprofen is classified as a BCS Class II drug, characterized by low solubility and high permeability. who.intijpsjournal.comresearchgate.net This classification implies that the rate-limiting step for its absorption is typically its dissolution. ijpsjournal.com
Formulation strategies for ibuprofen, therefore, often focus on enhancing its solubility and dissolution rate. The use of the sodium salt of ibuprofen is one such approach to improve solubility. However, even with the salt form, the pH-dependent solubility can still influence its in vivo performance. researchgate.netresearchgate.net
Studies investigating the possibility of biowaivers (waiving in vivo bioequivalence studies) for BCS Class IIa drugs like ibuprofen highlight the importance of formulation. who.intresearchgate.net Research has shown that even when different ibuprofen formulations exhibit similar dissolution profiles in standard buffer solutions, they may not be bioequivalent in terms of the maximum plasma concentration (Cmax). who.intresearchgate.net This suggests that factors beyond simple dissolution, such as the excipients used and the manufacturing process, can significantly impact the in vivo absorption profile. who.int
Formulation studies using techniques like solid dispersions with hydrotropes (e.g., sodium benzoate) have shown to successfully enhance the solubility and dissolution of ibuprofen. ijpsjournal.com These improvements have direct implications for its BCS classification, as they aim to overcome the primary hurdle of low solubility, thereby potentially leading to more rapid and consistent absorption. ijpsjournal.com
Computational Chemistry and Molecular Modeling
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of ibuprofen (B1674241) sodium.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study the chemical reaction between ibuprofen and sodium bicarbonate, which yields ibuprofen sodium. researchgate.net DFT calculations can determine the activation energy and free energy of this reaction, providing insights into its spontaneity and kinetics. researchgate.net
The electronic properties of ibuprofen sodium, including charge distribution and the density of states (DOS), have been analyzed using DFT. researchgate.netconicet.gov.ar This analysis helps in understanding the molecule's reactivity and potential interaction sites. Key chemical reactivity descriptors that can be calculated for ibuprofen sodium and its constituent ions include: researchgate.net
Ionization Potential (I): The energy required to remove an electron. A lower ionization potential suggests a higher ability to donate electrons. researchgate.net
Electron Affinity (A): The energy released when an electron is added. A higher electron affinity indicates a greater capacity to accept electrons. researchgate.net
Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons. researchgate.net
Chemical Potential (μ): The negative of electronegativity, it represents the escaping tendency of electrons from an equilibrium system. researchgate.net
Hardness (η) and Softness (s): Hardness is a measure of resistance to change in electron distribution, while softness is its reciprocal. researchgate.net
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. researchgate.net
These descriptors provide a quantitative basis for predicting the chemical behavior of ibuprofen sodium. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can infer the potential for molecular recognition between ibuprofen and other molecules. mdpi.com Studies have also used DFT to investigate the interaction energies and thermodynamic parameters of ibuprofen with various materials. mdpi.com
| Descriptor | Definition | Significance in Drug Action |
|---|---|---|
| Ionization Potential (I) | Minimum energy required to remove an electron from a molecule. | Indicates the molecule's ability to act as an electron donor in interactions. |
| Electron Affinity (A) | Energy released when an electron is added to a molecule. | Indicates the molecule's ability to act as an electron acceptor. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Helps predict bond polarity and the nature of intermolecular interactions. |
| Chemical Hardness (η) | Resistance to deformation or change in the electron cloud. | Relates to the stability and reactivity of the molecule. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Predicts the propensity of the molecule to engage in electrophilic reactions. |
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, such as their Infrared (IR) spectra. researchgate.net The theoretical IR spectrum for ibuprofen sodium can be computed and compared with experimental data to validate the calculated structure and understand the vibrational modes of the molecule. researchgate.netjinr.ru For example, the formation of ibuprofen sodium from ibuprofen and sodium bicarbonate can be confirmed by the appearance of new bands in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group. researchgate.net The calculated vibrational frequencies can be correlated with experimental values, providing a high degree of agreement and aiding in the detailed assignment of spectral bands. jinr.ru
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics, solvation, and interactions of ibuprofen sodium. nih.govnih.gov
MD simulations can be used to explore the conformational landscape of ibuprofen sodium and its dynamic behavior in different environments. nih.govnih.gov In the solid state, studies have characterized the internal rotations and interconformational jumps of the sodium salt of ibuprofen. nih.gov These motions include the rotation of the methyl and isobutyl groups, which occur in a fast regime, and the π-flip of the phenyl ring, which happens in an intermediate motional regime. nih.gov Comparing the dynamic properties of ibuprofen sodium with its acidic form reveals noticeable differences despite their similar chemical structures, with the sodium salt exhibiting higher molecular mobility at room temperature. nih.govresearchgate.net
The behavior of ibuprofen sodium in solution is critically influenced by its interactions with the solvent and the ionic strength of the medium. MD simulations have been employed to investigate the solvation structures of ibuprofen in water and other solvents. researchgate.netuevora.pt These studies reveal how ibuprofen interacts with solvent molecules, for instance, acting as a hydrogen bond donor or acceptor. researchgate.net
The influence of ionic strength, particularly the concentration of sodium chloride (NaCl), on the properties and interactions of ibuprofen has been a subject of significant research. conicet.gov.arnih.gov High concentrations of NaCl have been shown to enhance the microbicidal activity of ibuprofen sodium. nih.gov MD simulations have demonstrated that ionic strength significantly modifies the binding affinity of ibuprofen to proteins. conicet.gov.arnih.gov For example, in studies of ibuprofen's interaction with the main protease of SARS-CoV-2, specific NaCl concentrations were found to be more favorable for binding. conicet.gov.arnih.gov The presence of salt can alter the surface properties of ibuprofen sodium, promoting its action. nih.gov
| NaCl Concentration | Effect on Binding Affinity | Structural Stability (RMSD) | Reference |
|---|---|---|---|
| 0.25 M | Most favorable for binding to SARS-CoV-2 Mpro | Slightly more stable | conicet.gov.arnih.gov |
| 0.50 M | Less favorable binding compared to 0.25 M | Stable | conicet.gov.arnih.gov |
| 1.0 M | Less favorable binding compared to 0.25 M | Slightly more stable | conicet.gov.arnih.gov |
MD simulations are extensively used to study the dynamics and stability of ibuprofen sodium when interacting with its biological targets, primarily the cyclooxygenase (COX) enzymes. jbino.comnih.gov These simulations can reveal the stability of the ligand-protein complex over time, often analyzed through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). tandfonline.comresearchgate.net
Studies have shown that ibuprofen can form stable complexes with both COX-1 and COX-2. jbino.comnih.gov MD simulations, often in conjunction with molecular docking, help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of ibuprofen in the active site of these enzymes. jbino.comtandfonline.com The binding free energies can be calculated using methods like MM-PBSA and MM-GBSA to quantify the affinity of ibuprofen for its target proteins. conicet.gov.artandfonline.com These computational approaches have also been used to investigate the interaction of ibuprofen with other proteins, such as the main protease of SARS-CoV-2, revealing stable binding and the key residues involved in the interaction. conicet.gov.arnih.gov
Solvation Studies and Ionic Strength Effects
Molecular Docking and Binding Energy Calculations
Computational studies utilizing molecular docking and binding energy calculations have provided significant insights into the interaction of ibuprofen with various biological targets. These in silico methods are crucial for understanding the molecular basis of its activity and for predicting binding affinities.
Research has explored the binding of ibuprofen's enantiomers, R(-)Ibuprofen and S(+)Ibuprofen, with the main protease (Mpro) of the SARS-CoV-2 virus. tandfonline.comconicet.gov.ar Docking analyses revealed that both isomers can favorably bind to key residues within the protease's active site through hydrogen bonds and hydrophobic interactions. tandfonline.com The calculated binding energies were -6.2 kcal/mol for R(-)Ibuprofen and -5.7 kcal/mol for S(+)Ibuprofen. conicet.gov.arnih.gov Further calculations using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods confirmed the affinity of these complexes. tandfonline.comconicet.gov.ar Notably, these studies also demonstrated that the presence of sodium chloride (NaCl) significantly modifies the binding affinities, suggesting that the ionic environment plays a critical role in the interaction. tandfonline.comconicet.gov.ar An optimal NaCl concentration of 0.25 M was found to enhance the binding of ibuprofen to the Mpro. tandfonline.comnih.gov
Another area of investigation involves the interaction of ibuprofen with β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Molecular docking and molecular dynamics simulations were used to analyze the binding of ibuprofen to the active sites of β-lactamases such as CTX-M-15, KPC-2, and OXA-23. nih.gov These computational studies suggest that ibuprofen may act as an inhibitor for these enzymes, with the interactions being enhanced in saline environments. nih.gov
The binding of S-ibuprofen to human serum albumin (HSA), the primary carrier protein in blood plasma, has also been extensively studied using absolute binding free energy calculations. nih.gov These simulations identified multiple binding sites for ibuprofen on HSA, including the two primary drug sites (DS1 and DS2) and several fatty acid (FA) binding sites. nih.gov The calculations showed that ibuprofen binds preferentially in its charged (deprotonated) state, which is expected given its pKa. nih.gov The binding free energies varied significantly across the different sites, providing a detailed map of ibuprofen's interaction with this crucial transport protein. nih.gov
| Target Protein | Ibuprofen Form | Method | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Mpro | R(-)Ibuprofen | Molecular Docking | -6.2 | conicet.gov.arnih.gov |
| SARS-CoV-2 Mpro | S(+)Ibuprofen | Molecular Docking | -5.7 | conicet.gov.arnih.gov |
| Human Serum Albumin (Site DS2) | S-Ibuprofen (charged) | Alchemical Free Energy Calculation | -18.0 ± 0.6 | nih.gov |
| Human Serum Albumin (Site DS1) | S-Ibuprofen (charged) | Alchemical Free Energy Calculation | -7.6 ± 0.4 | nih.gov |
| Human Serum Albumin (Site FA6) | S-Ibuprofen (charged) | Alchemical Free Energy Calculation | -10.0 ± 0.5 | nih.gov |
| Human Serum Albumin (Site FA2) | S-Ibuprofen (charged) | Alchemical Free Energy Calculation | -8.9 ± 0.4 | nih.gov |
Energy Barrier and Free Energy Calculations for Chemical Processes
Computational chemistry is also employed to study the energetics of chemical reactions and physical transformations involving ibuprofen and its sodium salt. These calculations provide data on activation energies and changes in free energy, which are fundamental to understanding reaction feasibility and kinetics.
One study used Density Functional Theory (DFT) to model the chemical reaction between ibuprofen and sodium bicarbonate to produce ibuprofen sodium. researchgate.net This research focused on calculating the activation energy and the free energy of the reaction, providing a theoretical understanding of the synthesis process. researchgate.net
The thermal decomposition of ibuprofen crystals has been analyzed using non-isothermal thermogravimetric analysis. scirp.orgscirp.org These studies determined the activation energy for the decomposition process to be approximately 79.1 kJ/mol. scirp.orgscirp.org Thermodynamic parameters such as the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG) were also calculated. scirp.org The positive value of ΔG indicates that the decomposition reaction is not spontaneous under standard conditions. scirp.org
The dehydration of ibuprofen sodium dihydrate (SID) is another process that has been investigated computationally. The activation energy for the removal of water from the crystal lattice was calculated from thermogravimetric data. researchgate.net The relatively low activation energy suggested that the dehydration process occurs readily. researchgate.net Furthermore, thermodynamic modeling has been used to calculate the standard enthalpy, entropy, and Gibbs energy for the dissociation process of ibuprofen sodium dihydrate in acetone-water mixtures. acs.org
| Process | Compound | Parameter | Value | Reference |
|---|---|---|---|---|
| Thermal Decomposition | Ibuprofen | Activation Energy (Ea) | 79.1 kJ/mol | scirp.orgscirp.org |
| Thermal Decomposition | Ibuprofen | Enthalpy of Activation (ΔH) | 75.17 kJ/mol | scirp.org |
| Thermal Decomposition | Ibuprofen | Entropy of Activation (ΔS) | -39.60 J/K·mol | scirp.org |
| Thermal Decomposition | Ibuprofen | Gibbs Free Energy (ΔG) | 56.32 kJ/mol | scirp.org |
| Dehydration | Ibuprofen Sodium Dihydrate | Activation Energy (Ea) | Low (qualitative) | researchgate.net |
Environmental Chemistry and Degradation Studies
Occurrence and Pathways in Environmental Matrices
Ibuprofen (B1674241) is one of the most frequently detected pharmaceuticals in the environment due to high consumption rates and incomplete removal by conventional wastewater treatment plants (WWTPs). e3s-conferences.orgnih.gov After administration, a significant portion of ibuprofen is excreted from the human body, either as the unchanged parent compound or as metabolites. e3s-conferences.org These compounds enter the sewage system and are transported to WWTPs. nih.gov
Standard WWTPs are not specifically designed to eliminate such micropollutants and, while removal rates can be high (around 90%), the continuous influx results in a persistent discharge into the aquatic environment. d-nb.infoajol.info The primary pathway for ibuprofen entering the environment is through the effluent from municipal and hospital WWTPs. e3s-conferences.orgnih.govoaepublish.com Other sources include improper disposal of unused medications and runoff from agricultural areas where it might be used in veterinary medicine. nih.govnih.gov
Consequently, ibuprofen has been detected globally in various environmental matrices:
Wastewater: Influent concentrations can be very high, with reported values ranging from a few micrograms per liter (µg/L) to over 100,000 nanograms per liter (ng/L) in different parts of the world. e3s-conferences.orgoaepublish.com Effluent concentrations, though lower, still contribute significantly to environmental loading, with levels reported from a few ng/L to thousands of ng/L. oaepublish.comscielo.org.za
Surface Water: As a result of WWTP discharge, ibuprofen is commonly found in rivers and lakes. Concentrations have been reported in the range of ng/L to µg/L in various global water bodies. e3s-conferences.orgnih.gov
Groundwater: Contamination of groundwater can occur, with concentrations up to 385 ng/L reported in Europe. e3s-conferences.org
Soil and Sediment: Ibuprofen can adsorb to sludge in WWTPs and accumulate in soil and sediments. scielo.org.za Concentrations in soil have been reported in the range of 321 to 610 µg/kg. e3s-conferences.orgmedwinpublishers.com The half-life of ibuprofen in water-sediment systems has been observed to increase from 5.8 to 10.1 days in the sediment phase. nih.gov
| Environmental Matrix | Concentration Range | Region/Country Examples | Source |
|---|---|---|---|
| WWTP Influent | 4 µg/L - 603 µg/L | China, Greece, Korea, Sweden, Balkan Region | nih.govmedwinpublishers.com |
| WWTP Effluent | 1 ng/L - 21,000 ng/L | South Africa, Korea | oaepublish.com |
| Surface Water | 5 ng/L - 1,417 ng/L | Taiwan, China | e3s-conferences.org |
| Groundwater | Up to 385 ng/L | Europe | e3s-conferences.org |
| Soil/Sludge | 6.92 ng/g - 117 µg/g | South Africa, Pakistan | e3s-conferences.orgscielo.org.za |
Advanced Oxidation Processes (AOPs) for Environmental Remediation
To address the persistence of ibuprofen in water systems, researchers have focused on Advanced Oxidation Processes (AOPs). These methods utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules like ibuprofen into simpler, less harmful substances, and potentially achieve complete mineralization to CO2 and H2O. aip.orge3s-conferences.org
Ozonation is an effective AOP for ibuprofen degradation. spinchem.com Ozone can react directly with ibuprofen or decompose, especially at higher pH, to form hydroxyl radicals, which are powerful oxidizing agents. mdpi.comresearchgate.net The degradation efficiency of ozonation can reach over 90%. spinchem.com
Catalytic ozonation enhances this process by using a catalyst to promote the generation of reactive oxygen species. acs.org Various materials have been explored as catalysts:
Metal Oxides: Catalysts like MnO₂, Fe₂O₃, and Al₂O₃ supported on materials such as SBA-15 or activated carbon have shown high efficacy. acs.orgresearchgate.netnih.gov For example, a MnO₂ nanosheet catalyst on carbon microfibers achieved nearly 90% ibuprofen removal, compared to 65% with ozone alone. researchgate.netqnl.qa The mechanism involves the catalyst surface promoting ozone decomposition into hydroxyl radicals. nih.gov
Carbon-based Catalysts: Nitrogen-doped biochar has been shown to effectively catalyze ozone, generating superoxide (B77818) radicals (•O₂⁻) and H₂O₂ that lead to 100% ibuprofen removal within minutes. researchgate.net
Membrane Systems: Combining ozonation with silicate-based microfiltration membranes can increase removal efficiency by over 20 percentage points compared to ozone alone, with hydroxyl radicals identified as the key reactive species. mdpi.com
Studies show that catalytic ozonation significantly enhances the mineralization (i.e., the complete conversion to inorganic products) of ibuprofen. One study reported that mineralization increased from 27% with non-catalytic ozonation to 55% with a MnO₂-CuO/γ-Al₂O₃ catalyst. tandfonline.com
The Electro-Fenton (EF) process is an electrochemical AOP that generates hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). aip.orgaip.org In the EF process, hydrogen peroxide (H₂O₂) is generated in-situ at the cathode via the reduction of oxygen, and a catalyst, typically an iron salt, is added to the solution. aip.orgnih.gov The Fe²⁺ catalyst can be continuously regenerated at the cathode (Fe³⁺ + e⁻ → Fe²⁺). nih.gov
This process is highly effective for degrading recalcitrant compounds like ibuprofen. aip.org The efficiency of the EF process is influenced by several key parameters, including current density, pH, and iron catalyst concentration. aip.org The optimal pH for the EF reaction is typically around 3, which maintains iron in its soluble and active Fe²⁺ state. nih.gov Studies have achieved high COD (Chemical Oxygen Demand) removal efficiencies, with one optimization study predicting an 83.88% removal under specific conditions. aip.orgaip.org
Photochemical degradation involves using light energy, often UV, to drive the degradation process. This can occur through direct photolysis or photocatalysis, where a semiconductor catalyst is activated by light.
Photocatalysis: This is a prominent AOP for ibuprofen removal. e3s-conferences.org Semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly used. nih.govmdpi.com When irradiated with UV light, the catalyst generates electron-hole pairs, which react with water and oxygen to produce highly reactive species, including hydroxyl radicals. rsc.org These radicals then attack the ibuprofen molecule, leading to its degradation. rsc.org Studies have shown that TiO₂ photocatalysis can achieve 100% degradation of ibuprofen. rsc.org The process is generally more effective under acidic conditions for TiO₂ and neutral conditions for ZnO. nih.gov
Photo-Fenton: This process combines the Fenton reaction with UV light, which enhances the generation of hydroxyl radicals and accelerates the regeneration of Fe²⁺ from Fe³⁺, making it a highly efficient degradation method. e3s-conferences.org
Direct Photolysis: While direct degradation by UV light alone can occur, it is often less efficient than photocatalysis. mdpi.comresearchgate.net However, one study noted that UVC treatment without a catalyst degraded up to 94.4% of ibuprofen, though it also produced secondary metabolites that required longer treatment to be fully removed. mdpi.com
Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify these intermediates. longdom.orgnih.gov
In Ozonation: The primary reaction involves the hydroxylation of the ibuprofen molecule. Identified byproducts include 4-ethylbenzaldehyde, 1-(4-ethylphenyl)-2-methylpropanol, and hydroxylated derivatives. longdom.org The toxicity of the solution has been observed to initially increase during ozonation, indicating the formation of more toxic intermediates, before decreasing with further treatment. longdom.org
In Hydroxyl Radical-Based AOPs (e.g., Electro-Fenton, Photocatalysis): The main degradation pathway is initiated by •OH attacking the ibuprofen molecule. This leads to the formation of hydroxylated intermediates, such as hydroxyibuprofen. mdpi.comnih.gov Further oxidation can lead to the opening of the aromatic ring and eventual mineralization. rsc.org One study on degradation by hydroxyl radicals identified hydroxycyclohexadienyl-type radicals as initial intermediates. nih.gov
In Photocatalysis: Four main byproducts have been identified in one study: benzene (B151609) 1-ethenyl-4-(2-methypropyl), benzene 1-(1-hydroxyethyl)-4-isobutyl, 4'-(2-methylpropyl)acetophenone, and ibuprofen methyl ester. researchgate.net
Photochemical Degradation Pathways
Biodegradation Pathways and Microbial Transformation
Biodegradation is a key natural process for the attenuation of ibuprofen in the environment. d-nb.info Several microorganisms, including bacteria and fungi, have been identified that can degrade ibuprofen, often using it as a sole source of carbon and energy. d-nb.infomdpi.com
Bacterial Degradation: A number of bacterial strains have been isolated from contaminated water and activated sludge that are capable of degrading ibuprofen. d-nb.infomdpi.commdpi.com
Achromobacter species, such as A. spanius and A. piechaudii, have demonstrated high degradation efficiency. A. spanius was able to degrade over 91% of ibuprofen within 72 hours. mdpi.comresearchgate.net
Bacillus thuringiensis B1(2015b) has been shown to degrade ibuprofen, with the process being significantly faster in the presence of glucose as a cometabolite. frontiersin.orgsciendo.com
Other identified degraders include species of Variovorax, Sphingomonas, Novosphingobium, Pseudomonas, and Patulibacter. d-nb.infomdpi.com A bacterial community of Comamonas aquatica and Bacillus sp. was able to remove over 99% of a 100 mg/L ibuprofen solution in 33 hours. tandfonline.com
Microbial Transformation Pathways: The microbial degradation of ibuprofen typically begins with hydroxylation. mdpi.comresearchgate.net Two main pathways have been proposed based on the intermediates identified:
Side-chain Oxidation: This pathway, observed in strains like Sphingomonas sp. Ibu-2, starts with the thioesterification of the propionic acid side chain via coenzyme A ligase. This is followed by the removal of the propionic chain and oxidation of the aromatic ring to form 4-isobutylcatechol, which is then cleaved. sciendo.comresearchgate.net
Hydroxylation of the Aromatic Ring and Aliphatic Chain: This pathway involves the initial hydroxylation of ibuprofen at various positions. For instance, Achromobacter spanius S11 degradation leads to trihydroxyibuprofen. researchgate.net Bacillus thuringiensis B1 produces intermediates like 2-hydroxyibuprofen (B1664085) and 2-(4-hydroxyphenyl)propanoic acid. nih.gov
| Microorganism | Degradation Condition | Efficiency | Source |
|---|---|---|---|
| Achromobacter spanius S11 | Sole carbon source | 91.18% degradation in 72 hours | mdpi.com |
| Bacillus thuringiensis B1(2015b) | With glucose as cometabolite | Removal of 9 mg/L in 35 hours | sciendo.com |
| Comamonas aquatica & Bacillus sp. community | Batch reactor, 100 mg/L initial concentration | >99% removal in 33 hours | tandfonline.com |
| Variovorax sp. Ibu-1 | Mineral salt medium, 200 mg/L initial concentration | Degradation in 75 hours | mdpi.com |
| Novosphingobium sp. | Enriched sediment culture | Degradation of 400 µM in 3 days | d-nb.info |
Environmental Stability and Persistence at the Chemical Level
Ibuprofen sodium, the sodium salt of ibuprofen, is highly soluble in water. Upon entering an aqueous environment, it readily dissociates into the sodium cation (Na⁺) and the ibuprofen anion. The environmental fate and persistence of ibuprofen sodium are therefore dictated by the behavior of the ibuprofen molecule in its anionic form. Ibuprofen is an organic acid with a pKa of approximately 4.91. nih.gov This indicates that in most natural aquatic environments, which typically have a pH between 6 and 9, ibuprofen will exist predominantly in its dissociated, anionic state. nih.gov This form is less likely to adsorb to organic carbon and clay compared to its neutral counterpart. nih.gov
Ibuprofen is considered a persistent environmental pollutant and an emerging contaminant due to its widespread use, incomplete removal in wastewater treatment plants (WWTPs), and continuous release into aquatic systems. nih.govnanogap.ese3s-conferences.orgnih.govresearchgate.net Its structural characteristics, including an aromatic ring, generally make it resistant to rapid degradation. nih.gov However, experimental data show that its persistence is lower than that of some other pharmaceuticals, indicating that it does undergo degradation through various pathways. nih.gov Abiotic processes like hydrolysis and sorption play a marginal role in its removal, making biodegradation and photodegradation the primary attenuation mechanisms in the environment. mdpi.comresearchgate.net
Abiotic Degradation: Photodegradation
Photodegradation, or photolysis, is a key abiotic process for the removal of many pharmaceuticals from the aquatic environment. rsc.orgresearchgate.net For ibuprofen, direct photolysis (degradation by direct absorption of sunlight) is generally slow. rsc.orgmdpi.com The more significant pathway is indirect photolysis, which involves reactions with photochemically-produced transient species like hydroxyl radicals (•OH) and singlet oxygen. rsc.org Studies have shown that hydroxyl radicals, in particular, are the main species responsible for its photodegradation. rsc.org Advanced oxidation processes, such as those using UV/H₂O₂, have been shown to effectively degrade ibuprofen in water by generating these highly reactive hydroxyl radicals. iwaponline.com The process leads to a series of reactions including hydroxylation, decarboxylation, and demethylation, eventually mineralizing the compound to CO₂ and H₂O. iwaponline.com The presence of substances like dissolved organic matter (DOM), nitrate, and iron (III) in natural waters can influence photodegradation rates, sometimes inhibiting the process by acting as an inner filter, blocking sunlight. rsc.org
Biotic Degradation: Biodegradation
Biodegradation is considered the main process for ibuprofen removal in both natural and engineered environments like WWTPs. mdpi.comresearchgate.net While ibuprofen's structure can be refractive to microbial degradation, numerous studies have identified bacteria and fungi capable of breaking it down. nih.govmdpi.com The rate of biodegradation can be influenced by several factors, including the initial concentration of the compound, temperature, pH, and the presence of other organic compounds or heavy metals. mdpi.comnih.gov High concentrations of ibuprofen have been shown to inhibit microbial activity, slowing the degradation rate. mdpi.comfrontiersin.org
The degradation often begins with a hydroxylation step, forming intermediates like 1-hydroxyibuprofen and 2-hydroxyibuprofen. nih.gov Further oxidation can lead to the formation of carboxyibuprofen. nih.gov Several bacterial strains, including those from the genera Pseudomonas, Acinetobacter, Sphingomonas, and Bacillus, have been identified as effective ibuprofen degraders. mdpi.commdpi.comnih.govfrontiersin.org The half-life of ibuprofen due to biodegradation varies significantly depending on the environmental matrix and conditions.
Research Findings on Ibuprofen Persistence
The persistence of a chemical in the environment is often described by its half-life (t½) or dissipation time (DT50), which is the time required for 50% of the initial amount to degrade. This value for ibuprofen varies widely based on the environmental compartment and the specific conditions.
Major Degradation Products
The degradation of ibuprofen results in the formation of several transformation products (TPs). Some of these products can be more persistent or even more toxic than the parent compound. nih.govnih.gov Identifying these metabolites is crucial for a complete environmental risk assessment.
Q & A
Q. What are the pharmacokinetic advantages of ibuprofen sodium compared to standard ibuprofen acid formulations?
Ibuprofen sodium exhibits faster absorption due to its enhanced solubility. A randomized crossover study in 22 healthy volunteers demonstrated that sodium ibuprofen achieved a median Tmax of 35 minutes (vs. 90 minutes for standard ibuprofen) and a 30% higher Cmax (41.47 µg/mL vs. 31.88 µg/mL), validated via ANOVA and 90% confidence interval bioequivalence testing . Methodologically, such studies require crossover designs with washout periods (2–7 days) and plasma concentration analysis using LC-MS/MS in negative ion mode to ensure accuracy.
Q. How do formulation variables influence the dissolution rate of ibuprofen sodium tablets?
Critical variables include disintegrant type (e.g., croscarmellose sodium, crospovidone) and binder concentration. A 2³ factorial design study optimized fast-dissolving tablets by testing starch phthalate (5–15% w/w), disintegrant levels (2–6% w/w), and compression force (5–15 kN). Polynomial regression models (e.g., ) quantified interactions between factors, with dissolution efficiency as the response variable . Researchers should prioritize DOE (Design of Experiments) to isolate variable effects.
Advanced Research Questions
Q. What methodological considerations are essential for ensuring reproducibility in ibuprofen sodium bioavailability studies?
Reproducibility requires strict adherence to bioequivalence protocols (e.g., FDA/EMA guidelines), including:
- Participant stratification : Homogeneous cohorts (e.g., BMI 18–30 kg/m², non-smokers) to minimize variability .
- Analytical validation : LC-MS/MS calibration with internal standards (e.g., deuterated ibuprofen) and inter-day precision <15% .
- Statistical power : Sample size calculations (e.g., α=0.05, β=0.2) to detect ≥20% differences in AUC or Cmax .
Q. How can researchers resolve contradictions in bioavailability data between ibuprofen sodium and polymer-enhanced formulations?
Contradictions often arise from excipient interactions (e.g., polyethylene oxide’s mucoadhesive properties delaying gastric emptying). A meta-analysis approach comparing sodium ibuprofen (Tmax 35 min) vs. ibuprofen-polyethylene oxide (Tmax 75 min) should use mixed-effects models to account for inter-study heterogeneity. Sensitivity analyses can identify confounding variables (e.g., fed vs. fasting state) .
Q. What advanced statistical models are suitable for optimizing ibuprofen sodium tablet formulations?
Response surface methodology (RSM) with central composite designs is superior to factorial designs for non-linear relationships. For example, a 3-factor RSM evaluating starch phthalate (X1), disintegrant (X2), and lubricant (X3) can model quadratic terms () to predict tensile strength and disintegration time simultaneously .
Q. How should ethical and regulatory challenges in human trials for ibuprofen sodium be addressed?
- Informed consent : Clearly articulate risks (e.g., GI bleeding) and benefits (analgesic efficacy) using non-technical language, per IRB guidelines .
- Trial registration : Pre-register protocols on ClinicalTrials.gov or WHO registries to align with CONSORT standards .
- Adverse event monitoring : Real-time reporting systems (e.g., REDCap) for immediate ethical review of SAEs .
Data Analysis & Interpretation
Q. What are best practices for handling outliers in pharmacokinetic studies of ibuprofen sodium?
Outliers (e.g., aberrant Cmax values) should be assessed via:
- Grubbs’ test : For single outliers in normally distributed data.
- Non-compartmental analysis (NCA) : Compare AUC(0–∞) with/without outliers; exclude only if justified by pre-defined criteria (e.g., >3 SD from mean) .
Q. How can researchers validate ibuprofen sodium’s anti-inflammatory efficacy in preclinical models while minimizing bias?
- Blinding : Separate teams for drug administration and outcome assessment (e.g., paw edema measurement in rodents).
- Positive/negative controls : Use indomethacin (positive) and saline (negative) to contextualize results .
- Dose-response curves : Fit data to Emax models () to estimate potency (ED50) .
Experimental Design & Reporting
Q. What are common pitfalls in designing dissolution tests for ibuprofen sodium formulations?
Q. How to structure a manuscript on ibuprofen sodium’s formulation to meet journal standards?
Follow IMRaD (Introduction, Methods, Results, Discussion) with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
